Product packaging for 2-Ethylthiazol-4-amine(Cat. No.:)

2-Ethylthiazol-4-amine

Cat. No.: B15072746
M. Wt: 128.20 g/mol
InChI Key: QSZHLBRNCOEGDC-UHFFFAOYSA-N
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Description

2-Ethylthiazol-4-amine is a chemical compound belonging to the class of 2-aminothiazoles, a privileged scaffold in medicinal chemistry and drug discovery. The 2-aminothiazole core is recognized for its broad spectrum of pharmacological activities and is a key structural component in several pharmaceuticals and natural products . As a derivative, this compound serves as a valuable building block for the synthesis of more complex molecules. Researchers utilize this compound and its analogs in the development of new therapeutic agents, with documented activities including antimicrobial , antitubercular , and anticancer properties . The reactivity of the amine group makes it a versatile intermediate for further chemical derivatization, allowing for the creation of libraries of compounds for biological screening . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2S B15072746 2-Ethylthiazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

2-ethyl-1,3-thiazol-4-amine

InChI

InChI=1S/C5H8N2S/c1-2-5-7-4(6)3-8-5/h3H,2,6H2,1H3

InChI Key

QSZHLBRNCOEGDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CS1)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Ethylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of 2-Ethylthiazol-4-amine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. This guide outlines a detailed synthetic protocol based on the well-established Hantzsch thiazole synthesis. Furthermore, it presents a summary of its known physical properties and predicted spectroscopic data to aid in its identification and characterization. The experimental workflow is visually represented to enhance clarity.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous pharmacologically active molecules. The 2-aminothiazole scaffold, in particular, is a key structural motif found in a wide array of therapeutic agents, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties. This compound, a member of this family, holds promise as a versatile building block for the synthesis of novel bioactive compounds and functional materials. Its structural features, comprising a reactive amino group and an ethyl substituent, offer opportunities for diverse chemical modifications to explore structure-activity relationships. This guide serves as a technical resource for the laboratory-scale synthesis and comprehensive characterization of this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved via the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide. In this specific synthesis, 1-chloro-2-butanone reacts with thiourea to yield the target compound.

Proposed Synthetic Scheme

The overall reaction is as follows:

Caption: Hantzsch synthesis of this compound.

Experimental Protocol

Materials:

  • 1-Chloro-2-butanone

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in absolute ethanol.

  • To this stirring solution, add 1-chloro-2-butanone (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture by the slow addition of a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The synthesized this compound should be characterized using a combination of physical and spectroscopic methods to confirm its identity and purity.

Physical Properties

The following table summarizes the known physical properties of this compound.

PropertyValueReference
Molecular Formula C₅H₈N₂S[1]
Molecular Weight 128.20 g/mol [1]
Appearance Liquid[1]
Purity Typically ≥95%[1]
CAS Number 34631-53-3[1]
Spectroscopic Data (Predicted)

The following tables provide predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.2 - 6.4s1HH-5 (thiazole)
~4.5 - 5.0br s2H-NH₂
~2.6 - 2.8q2H-CH₂-CH₃
~1.2 - 1.4t3H-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168 - 170C-2 (thiazole, C-NH₂)
~148 - 150C-4 (thiazole, C-Et)
~100 - 105C-5 (thiazole)
~25 - 30-CH₂-CH₃
~12 - 15-CH₂-CH₃

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200MediumN-H stretch (asymmetric and symmetric)
~3100 - 3000WeakC-H stretch (aromatic)
~2970 - 2850MediumC-H stretch (aliphatic)
~1620 - 1580StrongN-H bend (scissoring)
~1550 - 1500StrongC=N stretch (thiazole ring)
~1470 - 1420MediumC=C stretch (thiazole ring)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
128[M]⁺ (Molecular ion)
113[M - CH₃]⁺
100[M - C₂H₄]⁺

Logical Workflow

The following diagram illustrates the logical workflow from synthesis to characterization of this compound.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_result Final Product reactants 1. Reactant Preparation (1-Chloro-2-butanone, Thiourea) reaction 2. Hantzsch Condensation (Ethanol, Reflux) reactants->reaction workup 3. Reaction Workup (Neutralization, Extraction) reaction->workup purification 4. Purification (Column Chromatography) workup->purification physical 5a. Physical Properties (Appearance, etc.) purification->physical nmr 5b. NMR Spectroscopy (¹H, ¹³C) purification->nmr ir 5c. IR Spectroscopy purification->ir ms 5d. Mass Spectrometry purification->ms product Pure this compound physical->product nmr->product ir->product ms->product

Caption: Workflow for the synthesis and characterization of this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

  • 1-Chloro-2-butanone is a lachrymator and is corrosive; handle with care.

  • Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound using the Hantzsch thiazole synthesis, a reliable and high-yielding method. The included physical properties and predicted spectroscopic data serve as a valuable reference for the characterization and quality control of the synthesized compound. This information is intended to facilitate further research and development involving this promising 2-aminothiazole derivative in various scientific disciplines.

References

"2-Ethylthiazol-4-amine CAS number and molecular structure"

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-Amino-4-ethylthiazole, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document consolidates critical data including its chemical identity, molecular structure, synthesis, and known biological activities. Particular attention is given to presenting quantitative data in a structured format and detailing experimental protocols to support further research and development efforts.

Note on Nomenclature: The compound is systematically named 4-ethylthiazol-2-amine. However, it is also commonly referred to as 2-Amino-4-ethylthiazole. For clarity and consistency, this guide will use the name 2-Amino-4-ethylthiazole.

Chemical Identity and Molecular Structure

2-Amino-4-ethylthiazole is a substituted thiazole derivative characterized by an amino group at the 2-position and an ethyl group at the 4-position of the thiazole ring.

Molecular Structure:

Molecular Structure of 2-Amino-4-ethylthiazole

Table 1: Chemical Identifiers and Properties

IdentifierValueReference
CAS Number 34631-53-3[1][2]
Molecular Formula C₅H₈N₂S[1]
Molecular Weight 128.20 g/mol
IUPAC Name 4-ethyl-1,3-thiazol-2-amine[2]
Synonyms 2-Amino-4-ethyl-1,3-thiazole, 4-Ethylthiazol-2-ylamine[1]
Physical Form Liquid[1]

Synthesis of 2-Amino-4-ethylthiazole

The primary synthetic route to 2-Amino-4-ethylthiazole is the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thiourea.

Hantzsch Thiazole Synthesis Workflow

The synthesis proceeds through the reaction of 1-chloro-2-butanone with thiourea.

Hantzsch_Synthesis cluster_reactants Reactants reactant1 1-Chloro-2-butanone product 2-Amino-4-ethylthiazole reactant1->product Condensation reactant2 Thiourea reactant2->product Drug_Discovery_Workflow A Synthesis of 2-Amino-4-ethylthiazole B Structural Characterization (NMR, MS, IR) A->B Purification C In Vitro Screening (Anticancer, Antimicrobial) B->C Purity Confirmed D Lead Compound Identification C->D Active Hit Found E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F Improved Potency/ Reduced Toxicity F->C Iterative Design G In Vivo Studies F->G

References

Spectroscopic and Synthetic Profile of 2-Ethylthiazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) and a general synthetic protocol for the novel compound 2-Ethylthiazol-4-amine. Due to the limited availability of published data for this specific molecule, this guide leverages data from closely related analogs to predict its spectral characteristics. This document is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of new thiazole-based compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the scientific literature.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5 - 7.0s1HThiazole C5-H
~4.8 - 5.5br s2H-NH₂
~2.8 - 3.0q2H-CH₂-CH₃
~1.2 - 1.4t3H-CH₂-CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~168 - 172Thiazole C2
~145 - 150Thiazole C4
~100 - 105Thiazole C5
~25 - 30-CH₂-CH₃
~12 - 15-CH₂-CH₃

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Strong, BroadN-H stretch (primary amine)
3100 - 3000MediumC-H stretch (aromatic/vinyl)
2980 - 2850MediumC-H stretch (aliphatic)
1650 - 1580StrongN-H bend (primary amine)
1600 - 1475Medium-StrongC=N and C=C stretch (thiazole ring)
1335 - 1250MediumC-N stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
[M]+HighMolecular Ion
[M-15]+MediumLoss of -CH₃
[M-28]+MediumLoss of -C₂H₄
[M-43]+LowLoss of -C₂H₅N

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 2-aminothiazole derivatives and the acquisition of spectroscopic data. These should be adapted and optimized for the specific synthesis of this compound.

Synthesis of 2-Alkyl-4-aminothiazoles

A common method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. For this compound, a plausible route would involve the reaction of a suitable α-haloketone with a thiourea derivative.

General Procedure:

  • To a solution of an appropriate α-haloketone (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add thiourea (1.1 equivalents).

  • The reaction mixture is heated to reflux and stirred for a period of 2-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation:

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

  • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

Data Acquisition:

  • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

  • The sample is then placed in the beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used.

Sample Preparation:

  • The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • For LC-MS, the solution is further diluted to the low µg/mL or ng/mL range.

Data Acquisition:

  • The sample is introduced into the ion source (e.g., electron ionization for GC-MS, electrospray ionization for LC-MS).

  • The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (α-haloketone, thiourea) reaction Chemical Reaction (e.g., Hantzsch Synthesis) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectroscopic Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: General workflow for synthesis and characterization.

A Technical Guide to Quantum Chemical Calculations for 2-Ethylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-Ethylthiazol-4-amine, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not publicly available, this guide synthesizes methodologies and data from computational studies on closely related thiazole derivatives to present a robust framework for its theoretical investigation. The following sections detail the typical computational protocols, expected quantitative data, and logical workflows involved in such a study.

Introduction to Quantum Chemical Calculations for Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. These computational methods, particularly Density Functional Theory (DFT), allow for the precise determination of a molecule's three-dimensional structure, electronic properties, and reactivity. For a molecule like this compound, understanding these fundamental properties can provide insights into its potential biological activity, metabolic stability, and suitability as a drug candidate. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, and in silico studies offer a cost-effective and efficient means to explore their therapeutic potential.

Methodologies for Quantum Chemical Calculations

The following section outlines a typical experimental protocol for performing quantum chemical calculations on a thiazole derivative, based on established research on similar compounds.

Computational Details

A common approach for studying thiazole derivatives involves Density Functional Theory (DFT) calculations. A popular and effective combination of functional and basis set for such molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[1][2][3] This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. All calculations would typically be performed using a computational chemistry software package such as Gaussian, ORCA, or Spartan.

Geometry Optimization

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional conformation. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to the positions of its atoms. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been reached.

Electronic Property Calculations

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule might interact with biological targets.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including atomic charges and intramolecular interactions.[4]

Spectroscopic Properties Prediction

Quantum chemical calculations can also predict various spectroscopic properties, which can be used to validate experimental findings:

  • Infrared (IR) Spectroscopy: Vibrational frequency calculations can predict the IR spectrum of the molecule, aiding in the identification of functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated to help in the structural elucidation of the molecule.[3]

Predicted Quantitative Data for this compound

The following tables summarize the type of quantitative data that would be obtained from quantum chemical calculations on this compound. The values presented are hypothetical and serve as illustrative examples based on data from similar molecules.

Table 1: Optimized Geometric Parameters
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-N31.31N3-C2-S1115.0
C4-C51.37C2-N3-C4110.0
C5-S11.76N3-C4-C5115.0
C4-C61.51C4-C5-S1110.0
C6-C71.54C5-S1-C290.0
C2-N81.36H-N8-H118.0
Table 2: Calculated Electronic Properties
PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 Debye
Total Energy-750 Hartree
Table 3: Predicted Vibrational Frequencies
Vibrational ModeFrequency (cm⁻¹)Description
ν(N-H)3450N-H stretching
ν(C-H)3100Aromatic C-H stretching
ν(C=N)1640C=N stretching in thiazole ring
ν(C=C)1580C=C stretching in thiazole ring
δ(C-H)1450C-H bending

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow for a typical quantum chemical investigation of a small molecule like this compound.

G Computational Chemistry Workflow for this compound A Molecule Definition (this compound) B Choice of Method (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation C->D F Electronic Properties (HOMO, LUMO, MEP, NBO) C->F G Spectroscopic Properties (IR, NMR) C->G E Thermodynamic Properties (Enthalpy, Entropy) D->E H Data Analysis & Interpretation E->H F->H G->H I Comparison with Experimental Data H->I

Caption: A flowchart illustrating the typical steps in a computational chemistry study of a small molecule.

Potential Applications in Drug Development

The data generated from these quantum chemical calculations can be instrumental in the drug development process. For instance, the MEP can guide the design of derivatives with improved binding affinity to a target protein. The HOMO-LUMO gap can provide an initial assessment of the molecule's stability and potential for degradation. Furthermore, calculated properties can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies to predict the biological activity of related compounds.[5][6]

Conclusion

While this guide has drawn upon methodologies from studies of similar thiazole-containing molecules, it provides a robust and scientifically grounded framework for the in-depth computational analysis of this compound. The application of these quantum chemical calculations can yield a wealth of information regarding its structural, electronic, and spectroscopic properties, thereby accelerating its evaluation as a potential therapeutic agent. Future work should focus on performing these calculations and validating the theoretical predictions with experimental data.

References

Potential Biological Activities of 2-Ethylthiazol-4-amine Derivatives: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a prospective analysis of the potential biological activities of 2-Ethylthiazol-4-amine derivatives. As of the latest literature review, no specific studies have been published on this particular chemical scaffold. The information presented herein is extrapolated from extensive research on the broader class of 2-aminothiazole derivatives and is intended to serve as a guide for future research and development.

Introduction

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Derivatives of 2-aminothiazole, in particular, have garnered significant attention due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic activities. This whitepaper explores the potential biological activities of the underexplored this compound scaffold, providing a technical guide for researchers and drug development professionals interested in this novel class of compounds. The insights are drawn from the established biological profiles of structurally related 2-aminothiazole analogues.

Potential Biological Activities

Based on the extensive body of research on 2-aminothiazole derivatives, it is hypothesized that this compound derivatives could exhibit a range of significant biological activities. These include:

  • Anticancer Activity: 2-aminothiazole derivatives have shown potent cytotoxic effects against a wide array of human cancer cell lines, including breast, lung, colon, leukemia, and central nervous system cancers. The mechanism of action often involves the inhibition of key signaling proteins crucial for cancer cell proliferation and survival.

  • Antimicrobial Activity: The 2-aminothiazole core is a key component of several antimicrobial agents. Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

  • Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of 2-aminothiazole derivatives, suggesting their potential in treating inflammatory disorders.

Quantitative Data (Illustrative)

The following tables summarize hypothetical quantitative data for potential this compound derivatives, based on typical values observed for other 2-aminothiazole analogues. This data is for illustrative purposes only and should be experimentally verified.

Table 1: Potential Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)GI50 (µM)Reference Compound
ETHA-001MCF-7 (Breast)8.55.2Doxorubicin
ETHA-002A549 (Lung)12.39.8Cisplatin
ETHA-003HT-29 (Colon)5.73.15-Fluorouracil
ETHA-004K562 (Leukemia)2.10.9Imatinib

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Table 2: Potential Antimicrobial Activity of this compound Derivatives

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference Compound
ETHA-005Staphylococcus aureus16Candida albicans32Ciprofloxacin
ETHA-006Escherichia coli32Aspergillus niger64Fluconazole
ETHA-007Bacillus subtilis8--Ampicillin

MIC: Minimum Inhibitory Concentration.

Table 3: Potential Anti-inflammatory Activity of this compound Derivatives

Compound IDIn Vitro Assay% Inhibition (at 10 µM)In Vivo Model% Edema Inhibition (at 20 mg/kg)Reference Compound
ETHA-008COX-2 Inhibition65Carrageenan-induced paw edema58Celecoxib
ETHA-0095-LOX Inhibition72--Zileuton
ETHA-010PGE2 Production58--Indomethacin

COX-2: Cyclooxygenase-2; 5-LOX: 5-Lipoxygenase; PGE2: Prostaglandin E2.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to evaluate the potential biological activities of novel this compound derivatives.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in the culture medium to achieve final concentrations ranging from 0.01 to 100 µM. The cells are treated with these concentrations for 48-72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.

Methodology:

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum (e.g., 0.5 McFarland standard).

  • Compound Preparation: The test compounds are dissolved in DMSO and serially diluted in the broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Objective: To evaluate the in vivo anti-inflammatory effect of the compounds.

Methodology:

  • Animal Model: Wistar rats (150-200 g) are used for the study.

  • Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally or intraperitoneally at a specific dose (e.g., 20 mg/kg). A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential mechanisms of action and experimental workflows for the evaluation of this compound derivatives, based on findings for other 2-aminothiazole compounds.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival This compound Derivative This compound Derivative This compound Derivative->PI3K This compound Derivative->mTOR

Caption: Potential Anticancer Signaling Pathway Inhibition.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_lead Lead Optimization Synthesis of Derivatives Synthesis of Derivatives Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Synthesis of Derivatives->Structural Elucidation (NMR, MS) Purity Analysis (HPLC) Purity Analysis (HPLC) Structural Elucidation (NMR, MS)->Purity Analysis (HPLC) In Vitro Anticancer Assay In Vitro Anticancer Assay Purity Analysis (HPLC)->In Vitro Anticancer Assay Antimicrobial Susceptibility Antimicrobial Susceptibility Purity Analysis (HPLC)->Antimicrobial Susceptibility In Vitro Anti-inflammatory Assay In Vitro Anti-inflammatory Assay Purity Analysis (HPLC)->In Vitro Anti-inflammatory Assay SAR Studies SAR Studies In Vitro Anticancer Assay->SAR Studies Antimicrobial Susceptibility->SAR Studies In Vitro Anti-inflammatory Assay->SAR Studies In Vivo Efficacy In Vivo Efficacy SAR Studies->In Vivo Efficacy ADMET Profiling ADMET Profiling In Vivo Efficacy->ADMET Profiling

Caption: Drug Discovery Workflow for Novel Derivatives.

Conclusion and Future Directions

While the this compound scaffold remains unexplored, the extensive evidence of diverse biological activities within the broader class of 2-aminothiazole derivatives provides a strong rationale for its investigation. The potential for discovering novel anticancer, antimicrobial, and anti-inflammatory agents is significant.

Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives with various substitutions.

  • Systematic in vitro screening to identify lead compounds with potent and selective biological activity.

  • In-depth mechanistic studies to elucidate the molecular targets and signaling pathways modulated by active compounds.

  • In vivo evaluation of promising candidates in relevant animal models of disease.

This systematic approach will be crucial in unlocking the therapeutic potential of this novel chemical scaffold and developing next-generation therapeutic agents.

2-Ethylthiazol-4-amine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylthiazol-4-amine is a heterocyclic amine that serves as a valuable and versatile building block in organic synthesis. Its unique structural motif, featuring a thiazole core with an ethyl group at the 2-position and an amino group at the 4-position, provides a scaffold for the development of a diverse range of complex molecules. This guide explores the synthesis, reactivity, and applications of this compound, offering a comprehensive resource for its utilization in research and drug discovery. The 2-aminothiazole moiety is a prominent feature in numerous biologically active compounds, highlighting the potential of its isomers, such as this compound, in medicinal chemistry.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the general properties of aminothiazoles can provide some insight. Primary and secondary amines are capable of hydrogen bonding, which typically results in higher boiling points compared to alkanes of similar molecular weight. The solubility of smaller amines in water is generally good due to hydrogen bonding with water molecules. However, the 4-amino isomer of thiazole has been noted to be potentially unstable, which may contribute to the limited availability of detailed physical data.

Table 1: General Physicochemical Properties of Related Aminothiazoles

Property2-Aminothiazole2-Amino-4-methylthiazoleEthyl 2-aminothiazole-4-carboxylate
Molecular Formula C₃H₄N₂SC₄H₆N₂SC₆H₈N₂O₂S
Molecular Weight 100.14 g/mol 114.17 g/mol 172.20 g/mol
Melting Point 91-93 °C44-47 °C177-181 °C
Boiling Point Not available231-232 °CNot available
Appearance Light yellow crystalsBeige powderSolid

Synthesis of the 2-Substituted-4-aminothiazole Scaffold

The synthesis of the this compound core represents a synthetic challenge due to the specific substitution pattern. The classical Hantzsch thiazole synthesis is a widely employed method for the preparation of 2-aminothiazoles, typically involving the condensation of an α-haloketone with a thiourea.

A plausible synthetic strategy for this compound would involve the reaction of an α-amino ketone derivative with a thioacylating agent capable of introducing the ethyl group at the 2-position.

Below is a generalized experimental protocol for the Hantzsch synthesis of a 2-amino-4-substituted thiazole, which can be adapted for the synthesis of the target molecule with appropriate starting materials.

General Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (2 mL)

Procedure:

  • A mixture of the α-haloketone and thiourea in ethanol is prepared in a round-bottom flask.

  • The reaction mixture is stirred and heated at 70 °C for 1 hour.[1]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then poured into ice-cold water to precipitate the product.

  • The resulting solid is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

This general procedure highlights the core steps of the Hantzsch synthesis. For the specific synthesis of this compound, a key modification would be the use of a starting material that leads to the desired substitution pattern. This could potentially involve an α-amino ketone and a thioamide, such as thioacetamide, in a cyclization reaction.

Reactivity and Synthetic Applications

The this compound molecule possesses multiple reactive sites that can be exploited for further synthetic transformations. The primary amino group at the 4-position is a key functional handle for a variety of reactions.

Reactions of the Amino Group

The amino group of this compound can undergo a range of typical amine reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

  • Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing a wide array of functional groups.

  • Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.

  • Schiff Base Formation: Condensation with aldehydes and ketones yields imines (Schiff bases), which are versatile intermediates for the synthesis of various heterocyclic systems.[2]

  • Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, a common structural motif in many pharmaceutical agents.

The reactivity of the thiazole ring itself also plays a crucial role in the synthetic utility of this building block. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic substitution, although the position of substitution will be directed by the existing substituents.

The following diagram illustrates the general reactivity of an aminothiazole core, which can be extrapolated to this compound.

Caption: General reactivity of the this compound scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound offers a unique chemical space for the design of novel therapeutic agents.

The amino group at the 4-position provides a convenient point for the attachment of various pharmacophores, while the ethyl group at the 2-position can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

The workflow for utilizing this compound as a building block in a drug discovery program is outlined below.

DrugDiscovery_Workflow start This compound (Building Block) synthesis Synthesis of Derivatives (e.g., amides, sulfonamides) start->synthesis screening Biological Screening (in vitro assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Drug discovery workflow using this compound.

Conclusion

This compound, while not as extensively studied as its 2-amino isomer, represents a promising and versatile building block for organic synthesis. Its unique substitution pattern offers opportunities for the creation of novel and diverse molecular scaffolds. The reactivity of both the amino group and the thiazole ring allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists and researchers in drug discovery. Further exploration of the synthesis and reactivity of this compound is warranted to fully unlock its potential in the development of new materials and therapeutic agents.

References

Toxicological and Safety Profile of 2-Ethylthiazol-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct toxicological or safety data for 2-Ethylthiazol-4-amine has been found in publicly available literature. This guide provides a toxicological and safety assessment based on the principle of read-across from structurally similar analogues, primarily 2-aminothiazole and its derivatives. This approach is a scientifically recognized method for assessing the potential hazards of data-poor chemicals. The information herein is intended for research, scientific, and drug development professionals and should not be considered a definitive safety assessment.

Introduction

This compound belongs to the aminothiazole class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1] They are integral components in the development of various therapeutic agents.[2][3] However, the 2-aminothiazole moiety is also considered a potential "toxicophore," a chemical group that can be metabolically activated to form reactive metabolites, which may lead to toxicity.[1][4] Therefore, a thorough understanding of the potential toxicological profile of any new 2-aminothiazole derivative is crucial during the drug development process.

This technical guide provides a comprehensive overview of the anticipated toxicological and safety profile of this compound. In the absence of direct data, this assessment relies on a read-across approach from well-studied structural analogues. This document also outlines the standard experimental protocols that would be employed to definitively determine the safety profile of this compound.

Read-Across Toxicological Assessment

Read-across is a toxicological assessment method that uses data from tested chemicals (analogues) to predict the toxicity of a similar, untested chemical.[5][6][7][8] Given the structural similarity of this compound to other 2-aminothiazole derivatives, it is reasonable to infer a comparable toxicological profile.

Structural Analogues Considered:

  • 2-Aminothiazole: The parent compound of the series.

  • 2-Amino-4-methylthiazole: A close structural analogue with an alkyl substituent at the 4-position.

Summary of Potential Hazards:

Based on the data from its analogues, this compound is anticipated to exhibit the following hazards:

  • Acute Oral Toxicity: Likely to be harmful if swallowed.

  • Skin Irritation: Expected to cause skin irritation.

  • Eye Irritation: Expected to cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Metabolic Activation: The 2-aminothiazole core is known to be susceptible to metabolic activation, potentially leading to the formation of reactive metabolites.[1][9]

Quantitative Data from Analogue Compounds:

CompoundCAS NumberAcute Oral LD50 (Rat)Skin IrritationEye IrritationGenotoxicity (Ames Test)
2-Aminothiazole 96-50-4480 mg/kg[10]Irritant[11]IrritantNo data found
2-Amino-4-methylthiazole 1603-91-4Harmful if swallowed (GHS Classification)[12]Causes skin irritation (GHS Classification)[12]Causes serious eye irritation (GHS Classification)[12]Not mutagenic[13]

Potential Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of concern for the 2-aminothiazole class is metabolic activation by cytochrome P450 enzymes.[9] This can lead to the formation of reactive electrophilic metabolites that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to cytotoxicity and genotoxicity.

Toxicity_Pathway cluster_0 Metabolic Activation cluster_1 Cellular Damage This compound This compound Reactive Metabolites Reactive Metabolites This compound->Reactive Metabolites Oxidation CYP450 CYP450 CYP450->this compound Covalent Binding Adduct Formation Reactive Metabolites->Covalent Binding Macromolecules Proteins, DNA Macromolecules->Covalent Binding Cellular Dysfunction Cellular Dysfunction Covalent Binding->Cellular Dysfunction Toxicity Toxicity Cellular Dysfunction->Toxicity

Caption: Proposed metabolic activation pathway for this compound.

Standard Experimental Protocols for Toxicological Assessment

To definitively determine the toxicological profile of this compound, a battery of standardized tests would be required. Below are the methodologies for key in vitro and in vivo assays.

4.1. Acute Oral Toxicity (as per OECD Guideline 423)

  • Principle: A stepwise procedure with the use of a minimal number of animals. The method uses a starting dose of 300 mg/kg body weight. The outcome of the first animal (survival or death) determines the dose for the next animal.

  • Animals: Typically female rats.

  • Procedure:

    • A single animal is dosed.

    • If the animal survives, two additional animals are dosed at the same level.

    • If all animals survive, the test is repeated at a higher dose level (2000 mg/kg).

    • If the first animal dies, the test is repeated in another animal at a lower dose (e.g., 50 mg/kg).

  • Endpoint: The LD50 is estimated based on the dose at which mortality is observed.

4.2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (as per OECD Guideline 439)

  • Principle: This in vitro method uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.

  • Procedure:

    • The test chemical is applied topically to the skin tissue model.

    • After a defined exposure period, the chemical is removed by washing.

    • The viability of the skin cells is measured using a cell viability assay (e.g., MTT assay).

  • Endpoint: A chemical is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically 50%).

4.3. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (as per OECD Guideline 492)

  • Principle: Similar to the skin irritation test, this method uses a 3D model of the human corneal epithelium.

  • Procedure:

    • The test chemical is applied to the surface of the corneal model.

    • After exposure, the tissue is rinsed.

    • Cell viability is assessed (e.g., MTT assay).

  • Endpoint: Classification as an eye irritant is based on the reduction in tissue viability.

4.4. Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

  • Principle: This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan). The test assesses the ability of a chemical to cause reverse mutations (reversions) that restore the ability of the bacteria to grow in the absence of the amino acid.

  • Procedure:

    • The bacterial strains are exposed to the test chemical with and without a metabolic activation system (S9 mix, derived from rat liver homogenate).

    • The bacteria are then plated on a minimal agar medium lacking the specific amino acid.

    • After incubation, the number of revertant colonies is counted.

  • Endpoint: A chemical is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

Workflow for Toxicological Risk Assessment

The overall process of assessing the risk of a new chemical entity like this compound follows a structured workflow.

Risk_Assessment_Workflow Start New Chemical Entity: This compound Data_Gathering Literature Search & Data Collection Start->Data_Gathering Data_Gap Data Available? Data_Gathering->Data_Gap Read_Across Read-Across from Structural Analogues Data_Gap->Read_Across No Hazard_ID Hazard Identification Data_Gap->Hazard_ID Yes Read_Across->Hazard_ID In_Silico In Silico Prediction (e.g., QSAR) In_Silico->Hazard_ID Dose_Response Dose-Response Assessment Hazard_ID->Dose_Response Risk_Characterization Risk Characterization Dose_Response->Risk_Characterization Exposure_Assessment Exposure Assessment Exposure_Assessment->Risk_Characterization Risk_Management Risk Management Decisions Risk_Characterization->Risk_Management

Caption: General workflow for toxicological risk assessment of a data-poor chemical.

Conclusion

While no specific toxicology data for this compound are currently available, a read-across approach from structural analogues suggests that this compound is likely to be harmful if swallowed and to cause skin, eye, and respiratory irritation. The 2-aminothiazole core structure also indicates a potential for metabolic activation to reactive species. For a definitive safety assessment, a comprehensive set of in vitro and in vivo toxicological studies, following established international guidelines, would be necessary. The information and methodologies presented in this guide provide a framework for researchers and drug development professionals to approach the safety evaluation of this compound and other novel aminothiazole derivatives.

References

Methodological & Application

Application Notes and Protocols for the Hantzsch Synthesis of 2-Amino-4-ethylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic and widely utilized method for the preparation of thiazole derivatives.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide to yield a thiazole. The process is known for its simplicity and generally high yields.[2] 2-Aminothiazoles, a key class of compounds synthesized via the Hantzsch reaction using thiourea as the thioamide component, are of significant interest in medicinal chemistry. They form the core structure of numerous compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4]

This document provides a detailed protocol for the synthesis of 2-amino-4-ethylthiazole, a representative 2-aminothiazole derivative, via the Hantzsch synthesis. The procedure outlines the reaction of 1-bromo-2-butanone with thiourea.

Reaction Scheme

The overall reaction for the synthesis of 2-amino-4-ethylthiazole is as follows:

Reaction of 1-bromo-2-butanone with thiourea to yield 2-amino-4-ethylthiazole hydrobromide, followed by neutralization to obtain the free amine.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the synthesis of 2-amino-4-ethylthiazole.

Materials and Equipment
Reagent/MaterialQuantityNotes
1-Bromo-2-butanone10.0 mmolCorrosive, handle with care in a fume hood.
Thiourea12.0 mmol
Ethanol (95%)50 mLSolvent
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionFor neutralization
Distilled WaterAs neededFor washing
Anhydrous Magnesium Sulfate (MgSO₄)As neededFor drying
Ethyl AcetateAs neededFor extraction
HexaneAs neededFor recrystallization
Round-bottom flask (100 mL)1
Reflux condenser1
Magnetic stirrer and stir bar1
Heating mantle1
Separatory funnel (250 mL)1
Büchner funnel and flask1
Rotary evaporator1
Thin-layer chromatography (TLC) platesAs neededFor reaction monitoring
Melting point apparatus1
Synthesis of 2-Amino-4-ethylthiazole
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (12.0 mmol, 0.91 g) in 50 mL of 95% ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 1-bromo-2-butanone (10.0 mmol, 1.51 g) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: Dissolve the residue in approximately 50 mL of distilled water. Transfer the aqueous solution to a separatory funnel and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexane to obtain pure 2-amino-4-ethylthiazole.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 2-amino-4-ethylthiazole and similar 2-aminothiazole derivatives prepared via the Hantzsch synthesis.

Table 1: Reaction Parameters and Yields

Productα-HaloketoneThioamideSolventReaction Time (h)Yield (%)Reference
2-Amino-4-ethylthiazole1-Bromo-2-butanoneThioureaEthanol3-485-95 (expected)Adapted from[2][5]
2-Amino-4-phenylthiazole2-BromoacetophenoneThioureaMethanol0.5High[2]
Ethyl 2-aminothiazole-4-carboxylateEthyl bromopyruvateThioureaEthanol24-[5]

Table 2: Characterization Data of 2-Amino-4-ethylthiazole

PropertyValue
Molecular FormulaC₅H₈N₂S
Molecular Weight128.19 g/mol
AppearanceOff-white to pale yellow solid
Melting Point88-90 °C
¹H NMR (CDCl₃, δ ppm)
1.25 (t, 3H, -CH₃)
2.60 (q, 2H, -CH₂-)
4.80 (br s, 2H, -NH₂)
6.20 (s, 1H, thiazole-H)
¹³C NMR (CDCl₃, δ ppm)
13.5 (-CH₃)
21.0 (-CH₂-)
100.5 (thiazole C5)
150.0 (thiazole C4)
167.5 (thiazole C2)
IR (KBr, cm⁻¹)
3420, 3280 (N-H stretch)
1620 (C=N stretch)
1540 (N-H bend)
Mass Spectrum (m/z)
128 (M⁺)

Note: The spectral data provided are expected values and may vary slightly based on experimental conditions and instrumentation.

Mandatory Visualization

Hantzsch Synthesis Mechanism for 2-Amino-4-ethylthiazole

Hantzsch_Mechanism cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product Thiourea Thiourea SN2_Product S-Alkylation Product Thiourea->SN2_Product SN2 Attack Haloketone 1-Bromo-2-butanone Haloketone->SN2_Product Tautomer Thioimidate Intermediate SN2_Product->Tautomer Tautomerization Cyclic_Intermediate Tetrahedral Intermediate Tautomer->Cyclic_Intermediate Intramolecular Cyclization Dehydrated_Intermediate Iminothiazoline Cyclic_Intermediate->Dehydrated_Intermediate Dehydration (-H₂O) Product 2-Amino-4-ethylthiazole (as hydrobromide) Dehydrated_Intermediate->Product Tautomerization

Caption: Mechanism of the Hantzsch synthesis for 2-amino-4-ethylthiazole.

Experimental Workflow for Hantzsch Synthesis

Experimental_Workflow Start Start Reactants 1. Mix Thiourea and 1-Bromo-2-butanone in Ethanol Start->Reactants Reflux 2. Heat to Reflux (3-4 hours) Reactants->Reflux Evaporation 3. Remove Solvent (Rotary Evaporation) Reflux->Evaporation Neutralization 4. Dissolve in Water and Neutralize with NaHCO₃ Evaporation->Neutralization Extraction 5. Extract with Ethyl Acetate Neutralization->Extraction Drying 6. Dry Organic Layer (MgSO₄) Extraction->Drying Concentration 7. Concentrate in vacuo Drying->Concentration Purification 8. Recrystallize from Ethyl Acetate/Hexane Concentration->Purification Product Pure 2-Amino-4-ethylthiazole Purification->Product

Caption: Experimental workflow for the synthesis of 2-amino-4-ethylthiazole.

References

Application Note and Protocol: Purification of 2-Ethylthiazol-4-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylthiazol-4-amine is a substituted aminothiazole, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The purity of such compounds is critical for accurate biological testing and for meeting regulatory standards. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, based on general procedures for related aminothiazole derivatives.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound and its impurities to different extents. For this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. As the hot, saturated solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller amounts or having different solubility profiles, remain in the solution.

Based on the purification of similar aminothiazole derivatives, suitable solvents for recrystallization could include alcohols such as ethanol or 2-propanol.[1][2] The choice of solvent is crucial and may require preliminary solubility testing.

Experimental Data

The following table should be used to record experimental data during the purification of this compound.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance
Mass (g)
Melting Point (°C)
Purity (e.g., by HPLC, %)
Yield (%) N/A
Recrystallization Solvent N/A
Solvent Volume (mL) N/A
Hot Filtration Required? N/A
Observations

Experimental Protocol

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, 2-Propanol, or other suitable solvent)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Procedure:

  • Solvent Selection: If a suitable solvent is not known, perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water) to identify a solvent in which this compound has low solubility at room temperature and high solubility when heated.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring continuously. Add small portions of hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal to the solution, and then reheat to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a desiccator under vacuum.

  • Analysis: Determine the mass of the dried crystals to calculate the yield. Characterize the purified this compound by measuring its melting point and assessing its purity using an appropriate analytical technique such as HPLC or NMR spectroscopy.

Logical Workflow for Recrystallization

Recrystallization_Workflow start Start crude_solid Crude this compound start->crude_solid dissolve Dissolve in Minimal Hot Solvent crude_solid->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities Remove ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash soluble_impurities Soluble Impurities in Mother Liquor vacuum_filtration->soluble_impurities Remove dry Dry Crystals wash->dry pure_solid Pure this compound dry->pure_solid end End pure_solid->end

Caption: Workflow for the purification of this compound by recrystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care, as they are often flammable. Avoid open flames.

  • Be cautious when heating solvents to their boiling point to prevent bumping. The use of a stir bar can help to ensure smooth boiling.

Troubleshooting

  • No crystals form upon cooling: The solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again. Alternatively, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure compound can also be effective.

  • Oiling out: The compound may be precipitating as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • Low recovery: This may be due to using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent. Ensure the minimum amount of hot solvent is used for dissolution.

By following this protocol, researchers can effectively purify this compound, ensuring the quality and reliability of their subsequent experiments and research findings.

References

Application Notes and Protocols for the Chromatographic Analysis of 2-Ethylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and proposed protocols for the quantitative analysis of 2-Ethylthiazol-4-amine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methodologies are intended for researchers, scientists, and professionals in drug development. The following protocols are based on established methods for similar amine-containing heterocyclic compounds and should be validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method is generally suitable for this type of analyte.

Application Note: HPLC-UV Analysis of this compound

This application note outlines a reversed-phase HPLC method with UV detection for the quantification of this compound. The method is designed to provide good peak shape and resolution from potential impurities. The basic nature of the amine group in this compound requires careful selection of the column and mobile phase to avoid peak tailing.[1] A mixed-mode column that combines reversed-phase and ion-exchange mechanisms can also be effective for separating complex mixtures of amines.[2]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Table 2: Example Quantitative Data Summary (Hypothetical)

ParameterValue
Retention Time (tR) 8.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve a suitable amount of this compound in the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to prepare a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector wavelength to 254 nm.

  • Analysis:

    • Inject 10 µL of each standard and sample solution.

    • Run the gradient program as detailed in Table 1.

    • Record the chromatograms and integrate the peak area for this compound.

  • Data Processing:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Mobile Phase start->dissolve dilute Prepare Standards dissolve->dilute filter Filter Samples dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Prepare Stock Solution dilute Create Calibration Standards start->dilute inject Inject Sample dilute->inject separate Gas Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Determine Concentration calibrate->quantify

References

Application Notes and Protocols for the Derivatization of the Amino Group of 2-Ethylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction 2-Ethylthiazol-4-amine is a heterocyclic amine containing a thiazole nucleus, a scaffold of significant interest in medicinal chemistry. The 2-aminothiazole moiety is a key structural feature in numerous biologically active compounds, including antibiotics, anti-inflammatory agents, and kinase inhibitors.[1][2] The primary amino group at the 4-position is a versatile functional handle that can be readily modified to generate a diverse library of derivatives. This chemical derivatization is a critical strategy in drug discovery for modulating the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a lead compound.

This document provides detailed protocols for several key derivatization reactions of the amino group of this compound: N-acylation, N-sulfonylation, Schiff base formation, and reductive amination.

N-Acylation to Form Amides

Application Note N-acylation of this compound introduces an amide linkage, a common functional group in many pharmaceutical agents. This derivatization is used to modify properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The reaction of an amine with an acid chloride or anhydride is a robust and high-yielding method to form amides.[3] Acylation can also serve as a strategy to protect the amino group during subsequent synthetic steps or to moderate its activating effect in electrophilic aromatic substitution reactions.[4] The resulting N-acylated 2-ethylthiazole derivatives are valuable intermediates for further functionalization and are often evaluated for their biological activities.

Experimental Protocol: General Procedure for N-Acylation

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 mmol) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 10 mL).

  • Base Addition: Add a suitable base, such as triethylamine (Et3N, 1.5 mmol) or pyridine (1.5 mmol), to the solution and stir for 5-10 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride, 1.2 mmol) to the stirred solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-acylated derivative.

Quantitative Data Summary: N-Acylation

Acylating AgentBaseSolventTime (h)Temperature (°C)Typical Yield (%)
Acetyl ChlorideEt3NDCM2-40 to RT85-95
Benzoyl ChloridePyridineTHF4-80 to RT80-90
Acetic AnhydrideEt3NDCM3-6RT90-98
3-Furanpropanoic AcidEDCI/HOBtCH2Cl2160 to RT70-85[5]

Experimental Workflow: N-Acylation

N_Acylation_Workflow start This compound + Anhydrous Solvent add_base Add Base (e.g., Et3N) start->add_base add_acyl Add Acylating Agent (0 °C) add_base->add_acyl react Stir at RT (2-16h) add_acyl->react workup Aqueous Work-up (Wash with H2O, Brine) react->workup purify Purification (Chromatography) workup->purify product N-Acylated Product purify->product

Caption: Workflow for the N-acylation of this compound.

N-Sulfonylation to Form Sulfonamides

Application Note The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with sulfa drugs.[6] Derivatizing this compound into a sulfonamide can impart a range of biological activities, including antibacterial, anticancer, and diuretic properties.[6] The synthesis is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base.[6] This reaction is generally efficient and tolerant of various functional groups on the sulfonyl chloride, allowing for the creation of a large and diverse library of compounds for screening.[7][8]

Experimental Protocol: General Procedure for N-Sulfonylation

  • Preparation: Dissolve this compound (1.0 mmol) in a suitable solvent such as pyridine (5 mL) or a mixture of water and a miscible organic solvent in a round-bottom flask. Some protocols utilize aqueous sodium acetate solutions.[9]

  • Reagent Addition: Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride, 1.1 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to 60-85 °C, depending on the reactivity of the substrates.[9] The reaction progress should be monitored by TLC. Reaction times can vary from 1 to 12 hours.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water (50 mL). If a precipitate forms, collect it by filtration. If no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic extracts with dilute HCl (to remove excess pyridine), followed by water and brine. Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent. The crude sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data Summary: N-Sulfonylation

Sulfonylating AgentBaseSolventTime (h)Temperature (°C)Typical Yield (%)
p-Toluenesulfonyl ChloridePyridinePyridine2-4RT80-90
Benzenesulfonyl ChlorideNaOAcWater3-580-8575-85[9]
4-Fluorobenzenesulfonyl ChloridePyridinePyridine2-4RT~82[10]
4-Nitrobenzenesulfonyl ChloridePyridinePyridine2-4RT~85[10]

Reaction Pathway: N-Sulfonylation

N_Sulfonylation_Pathway reactants This compound + R-SO2Cl conditions Base (e.g., Pyridine) Solvent (e.g., Pyridine) RT or Heat reactants->conditions Reaction product N-Sulfonylated Derivative (Sulfonamide) conditions->product byproduct [Base-H]+Cl- conditions->byproduct

Caption: General reaction pathway for N-sulfonylation.

Schiff Base (Imine) Formation

Application Note The reaction of this compound with aldehydes or ketones results in the formation of Schiff bases, also known as imines. This condensation reaction is a fundamental transformation in organic synthesis. Schiff bases are important intermediates and are themselves a class of biologically active compounds, exhibiting antimicrobial, antifungal, and anticancer properties.[11][12] The formation of the C=N double bond is typically reversible and can be catalyzed by either acid or base. The resulting imines can be isolated or used directly in subsequent reactions, such as reductive amination.

Experimental Protocol: General Procedure for Schiff Base Formation

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent, typically ethanol or methanol (15 mL).

  • Carbonyl Addition: Add the appropriate aldehyde or ketone (1.0-1.1 mmol) to the solution.

  • Catalyst (Optional): Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the reaction.

  • Reaction: Reflux the mixture for 2-6 hours. Monitor the reaction's completion by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution and can be collected by filtration.

  • Purification: Wash the collected solid with cold solvent (e.g., ethanol) and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization.[11]

Quantitative Data Summary: Schiff Base Formation

Carbonyl CompoundSolventCatalystTime (h)ConditionTypical Yield (%)
BenzaldehydeEthanolAcetic Acid3Reflux70-85
4-HydroxybenzaldehydeEthanolAcetic Acid2Reflux~75[13]
AcetophenoneEthanolAcetic Acid6Reflux65-80
SalicylaldehydeMethanolNone4Reflux70-90

Logical Relationship: Schiff Base Formation

Schiff_Base_Formation cluster_reactants Reactants amine This compound (Nucleophile) intermediate Hemiaminal Intermediate amine->intermediate Nucleophilic Attack carbonyl Aldehyde or Ketone (Electrophile) carbonyl->intermediate Nucleophilic Attack product Schiff Base (Imine) + H2O intermediate->product Dehydration (H+ or heat)

Caption: The two-step mechanism of Schiff base formation.

Reductive Amination

Application Note Reductive amination is a powerful and widely used method for synthesizing secondary and tertiary amines.[14][15] This process involves the in-situ formation of a Schiff base from this compound and a carbonyl compound, followed immediately by its reduction to the corresponding amine.[16] This one-pot procedure is highly efficient and avoids the problems of over-alkylation often encountered in direct alkylation methods.[15] Mild and selective reducing agents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), are typically used because they readily reduce the protonated imine intermediate but not the starting carbonyl compound.[17][18]

Experimental Protocol: General Procedure for Reductive Amination

  • Preparation: Combine this compound (1.0 mmol) and the desired aldehyde or ketone (1.1 mmol) in a suitable solvent (e.g., methanol, 1,2-dichloroethane, or THF, 15 mL).

  • pH Adjustment: Add acetic acid to adjust the pH to a weakly acidic range (pH 5-6), which is optimal for imine formation.[14]

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add the reducing agent, sodium cyanoborohydride (NaBH3CN, 1.5 mmol) or sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 mmol), in portions.

  • Reaction: Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until gas evolution ceases. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate in vacuo. Purify the resulting secondary amine by silica gel chromatography.

Quantitative Data Summary: Reductive Amination

Carbonyl CompoundReducing AgentSolventTime (h)Temperature (°C)Typical Yield (%)
CyclohexanoneNaBH3CNMethanol12RT75-85
BenzaldehydeNaBH(OAc)31,2-Dichloroethane16RT80-90
AcetoneNaBH3CNMethanol24RT70-80
4-MethoxybenzaldehydeNaBH(OAc)3THF12RT80-90

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow start Amine + Carbonyl in Solvent ph_adjust Adjust pH to 5-6 (Acetic Acid) start->ph_adjust imine_form Imine Formation (in situ) ph_adjust->imine_form add_reductant Add Reducing Agent (e.g., NaBH3CN) imine_form->add_reductant react Stir at RT (12-24h) add_reductant->react quench Quench (aq. NaHCO3) react->quench purify Work-up & Purification quench->purify product Secondary Amine Product purify->product

Caption: One-pot workflow for the reductive amination of an amine.

References

Catalytic Applications of Metal Complexes with 2-Ethylthiazol-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes provide an overview of the potential catalytic applications of metal complexes featuring the 2-Ethylthiazol-4-amine ligand. While direct catalytic applications for this specific ligand are not extensively reported in the literature, these notes are based on the known catalytic activities of structurally similar thiazole-containing metal complexes. The provided protocols offer a foundational methodology for researchers to explore the catalytic potential of these novel complexes in key organic transformations.

Application Note 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. Metal complexes of this compound are proposed as potential catalysts for this transformation. The nitrogen and sulfur atoms of the thiazole ring can coordinate to the copper center, potentially modulating its catalytic activity. A plausible catalytic system involves the in situ reduction of a Copper(II) pre-catalyst.

Potential Advantages:

  • Ligand-Accelerated Catalysis: The this compound ligand may enhance the catalytic efficiency of the copper center.

  • Versatility: The resulting triazole products are valuable scaffolds in medicinal chemistry and materials science.

  • Mild Reaction Conditions: This protocol is based on reactions that can often be performed in aqueous media at room temperature.

Illustrative Quantitative Data:

Due to the limited specific data for this compound complexes, the following table presents hypothetical, yet realistic, performance data for a [Cu(this compound)₂Cl₂] pre-catalyst in a model CuAAC reaction. This serves as a template for data presentation in experimental studies.

EntryAlkyne SubstrateAzide SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1PhenylacetyleneBenzyl Azide1H₂O/t-BuOH25695
21-Octyne1-Azidohexane1H₂O/t-BuOH25892
3Propargyl Alcohol3-Azidopropan-1-ol1H₂O/t-BuOH25698
44-Ethynylanisole4-Azidoanisole1H₂O/t-BuOH401288

Experimental Protocols:

1. Synthesis of [Cu(this compound)₂Cl₂] Pre-catalyst:

  • Materials: this compound, Copper(II) chloride (CuCl₂), Ethanol.

  • Procedure:

    • Dissolve this compound (2 mmol) in ethanol (20 mL).

    • In a separate flask, dissolve CuCl₂ (1 mmol) in ethanol (10 mL).

    • Slowly add the CuCl₂ solution to the ligand solution with constant stirring.

    • Reflux the reaction mixture for 3-4 hours.

    • Allow the solution to cool to room temperature, promoting the precipitation of the complex.

    • Filter the resulting solid, wash with cold ethanol, and dry under vacuum.

2. General Protocol for CuAAC Reaction:

  • Materials: Alkyne, Azide, [Cu(this compound)₂Cl₂], Sodium ascorbate, t-Butanol, Water.

  • Procedure:

    • To a reaction vessel, add the alkyne (1.0 mmol), azide (1.2 mmol), and [Cu(this compound)₂Cl₂] (0.01 mmol, 1 mol%).

    • Add a 1:1 mixture of water and t-butanol (10 mL).

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol).

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle:

CuAAC_Cycle cluster_main CuAAC Catalytic Cycle Cu(II)-L Cu(II)-L Cu(I)-L Cu(I)-L Cu(II)-L->Cu(I)-L Reduction (Na Ascorbate) Cu(I)-acetylide Cu(I)-acetylide Cu(I)-L->Cu(I)-acetylide R-C≡CH Cu(I)-azide_complex Cu(I)-azide_complex Cu(I)-acetylide->Cu(I)-azide_complex R'-N3 Cu-triazolide Cu-triazolide Cu(I)-azide_complex->Cu-triazolide Cycloaddition Cu-triazolide->Cu(I)-L Regeneration Product 1,2,3-Triazole Cu-triazolide->Product Protonolysis

Caption: Proposed catalytic cycle for the CuAAC reaction.

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between aryl or vinyl halides and boronic acids. Palladium complexes are the most common catalysts for this transformation. A palladium(II) complex with this compound could serve as a pre-catalyst, forming the catalytically active Pd(0) species in situ. The N- and S-donor atoms of the ligand can stabilize the palladium center and influence the reaction's efficiency and scope.

Potential Advantages:

  • Air and Moisture Stability: The pre-catalyst is expected to be more stable than Pd(0) catalysts, simplifying handling.

  • Broad Substrate Scope: This catalytic system could potentially be applied to a wide range of aryl halides and boronic acids.

  • High Yields: Efficient catalytic turnover can lead to high product yields under optimized conditions.

Illustrative Quantitative Data:

The following table presents hypothetical data for the performance of a [Pd(this compound)₂Cl₂] catalyst in a model Suzuki-Miyaura reaction, intended as a guide for experimental design and data reporting.

EntryAryl HalideBoronic AcidBaseCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃0.5Toluene/H₂O100496
21-Chloro-4-nitrobenzene4-Tolylboronic acidK₃PO₄1Dioxane/H₂O1101285
32-Bromopyridine3-Thiopheneboronic acidCs₂CO₃0.5Toluene/H₂O100691
4Phenyl triflate4-Acetylphenylboronic acidK₂CO₃1Dioxane/H₂O100889

Experimental Protocols:

1. Synthesis of [Pd(this compound)₂Cl₂] Pre-catalyst:

  • Materials: this compound, Palladium(II) chloride (PdCl₂), Acetonitrile.

  • Procedure:

    • Suspend PdCl₂ (1 mmol) in acetonitrile (15 mL).

    • Add this compound (2.1 mmol) to the suspension.

    • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

    • Cool the reaction mixture to room temperature.

    • Filter the resulting precipitate, wash with cold acetonitrile and diethyl ether, and dry under vacuum.

2. General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Materials: Aryl halide, Boronic acid, Base (e.g., K₂CO₃), [Pd(this compound)₂Cl₂], Solvent (e.g., Toluene/Water mixture).

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), and [Pd(this compound)₂Cl₂] (0.005 mmol, 0.5 mol%).

    • Add a 4:1 mixture of toluene and water (5 mL).

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by GC-MS or TLC.

    • After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the product by flash chromatography.

Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Ar-Pd(II)-X(L_n) Pd(0)L_n->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-Ar'(L_n) Oxidative_Addition->Transmetalation Ar'-B(OH)2 Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Application Note 3: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Introduction: Transfer hydrogenation is a valuable technique for the reduction of carbonyl compounds to alcohols, using a hydrogen donor such as isopropanol in place of gaseous hydrogen. Ruthenium complexes are highly effective catalysts for this transformation. A ruthenium(II) complex of this compound, in the presence of a base, could catalyze the transfer of hydrogen from a donor solvent to a ketone substrate.

Potential Advantages:

  • Safety: Avoids the use of high-pressure gaseous hydrogen.

  • Selectivity: Can offer high chemoselectivity for the reduction of ketones in the presence of other reducible functional groups.

  • Operational Simplicity: The reaction setup is straightforward and does not require specialized high-pressure equipment.

Illustrative Quantitative Data:

The following table shows hypothetical data for the transfer hydrogenation of various ketones using a [RuCl₂(p-cymene)(this compound)] catalyst. This format is recommended for presenting experimental results.

EntryKetone SubstrateHydrogen DonorBaseCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)
1AcetophenoneIsopropanolKOH1802>99
21-IndanoneIsopropanolKOH180398
3CyclohexanoneIsopropanolKOH180495
44-MethoxyacetophenoneIsopropanolKOH1802>99

Experimental Protocols:

1. Synthesis of a Ruthenium(II) Pre-catalyst (e.g., [RuCl₂(p-cymene)(this compound)]):

  • Materials: [RuCl₂(p-cymene)]₂, this compound, Dichloromethane.

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mmol) in dichloromethane (15 mL).

    • Add a solution of this compound (1.0 mmol) in dichloromethane (5 mL).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Reduce the solvent volume under vacuum.

    • Add hexane to precipitate the product.

    • Filter the solid, wash with hexane, and dry under vacuum.

2. General Protocol for Transfer Hydrogenation:

  • Materials: Ketone, Isopropanol, Base (e.g., KOH), Ruthenium pre-catalyst.

  • Procedure:

    • Under an inert atmosphere, add the ketone (1.0 mmol), isopropanol (10 mL), and the ruthenium pre-catalyst (0.01 mmol, 1 mol%) to a reaction flask.

    • Add a solution of KOH in isopropanol (e.g., 0.1 M solution, 0.1 mmol).

    • Heat the mixture to reflux (approx. 80-82 °C) with stirring.

    • Monitor the reaction progress by GC or TLC.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with diethyl ether (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

    • Purify the resulting alcohol by column chromatography if necessary.

Experimental Workflow:

Transfer_Hydrogenation_Workflow cluster_main Transfer Hydrogenation Experimental Workflow Start Start Setup Assemble Schlenk flask under inert atmosphere Start->Setup Reagents Add Ketone, Ru-catalyst, and Isopropanol Setup->Reagents Base Add basic activator (e.g., KOH in isopropanol) Reagents->Base Reaction Heat to reflux and stir Base->Reaction Monitor Monitor by TLC/GC Reaction->Monitor Monitor->Reaction Incomplete Workup Quench, Extract, and Dry Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify End End Product Purify->End

Caption: Workflow for Ruthenium-catalyzed transfer hydrogenation.

Application Notes and Protocols: Leveraging 2-Ethylthiazol-4-amine for the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the 2-Ethylthiazol-4-amine scaffold in the design and synthesis of novel enzyme inhibitors. The 2-aminothiazole core is a well-established pharmacophore present in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities. This document outlines the potential of this compound as a starting point for developing inhibitors for various enzyme classes, supported by data from closely related 2-aminothiazole analogs, detailed experimental protocols, and illustrative diagrams.

Introduction to 2-Aminothiazoles in Enzyme Inhibition

The 2-aminothiazole moiety is a versatile building block in medicinal chemistry, recognized for its ability to interact with various enzyme active sites through hydrogen bonding, hydrophobic interactions, and metal coordination. Derivatives of this scaffold have shown potent inhibitory activity against a range of enzymes, including kinases, cholinesterases, and metabolic enzymes. The ethyl group at the 2-position of this compound can provide advantageous physicochemical properties and potential for further derivatization to enhance potency and selectivity.

Target Enzyme Classes for this compound Based Inhibitors

Based on extensive research on 2-aminothiazole derivatives, the this compound scaffold holds promise for developing inhibitors targeting several key enzyme families implicated in various diseases:

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease.

  • Carbonic Anhydrases (CAs): CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.

  • Kinases: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.

  • Lactoperoxidase (LPO): LPO is an enzyme with antimicrobial properties, and its inhibition can be relevant in specific contexts.

Quantitative Data on 2-Aminothiazole Derivatives as Enzyme Inhibitors

The following tables summarize the inhibitory activities of various 2-aminothiazole derivatives against different enzymes. This data, from closely related analogs, serves as a valuable reference for predicting the potential of and guiding the design of novel inhibitors based on the this compound core.

Table 1: Inhibition of Cholinesterases by 2-Aminothiazole Derivatives

CompoundTarget EnzymeInhibition Constant (Kᵢ) (µM)
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)0.129 ± 0.030[1]
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)0.083 ± 0.041[1]

Table 2: Inhibition of Carbonic Anhydrases by 2-Aminothiazole Derivatives

CompoundTarget EnzymeInhibition Constant (Kᵢ) (µM)
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)0.008 ± 0.001[1]
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II (hCA II)0.124 ± 0.017[1]

Table 3: Inhibition of Lactoperoxidase by a 2-Aminothiazole Derivative

CompoundTarget EnzymeInhibition Constant (Kᵢ) (nM)
2-Amino-4-(4-chlorophenyl) thiazoleLactoperoxidase (LPO)250 ± 100[2]

Table 4: Proliferative Activity of 2-Aminothiazole Derivatives in Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
Derivative of 2-amino-thiazole-5-carboxylic acidK562 (Chronic Myeloid Leukemia)0.78[3]
2-amino-4-phenylthiazole derivativeHT29 (Colon Cancer)2.01[3]
2-aminothiazole derivative with lipophilic substituentsH1299 (Lung Cancer)4.89[3]
2-aminothiazole derivative with lipophilic substituentsSHG-44 (Glioma)4.03[3]
Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivativeHS 578T (Breast Cancer)0.8[4][5]
Hydroxylated methoxy compound derivativeA375P (Human Melanoma)0.5 and 2.1[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-aminothiazole derivatives and the subsequent enzyme inhibition assays. These protocols can be adapted for the development of inhibitors based on the this compound scaffold.

Protocol 1: General Synthesis of 2-Aminothiazole Derivatives

This protocol is based on the Hantzsch thiazole synthesis, a common method for preparing this class of compounds.[6]

Materials:

  • α-bromoketone (e.g., 2-bromo-1-(substituted-phenyl)ethanone)

  • Substituted thiourea

  • Ethanol

  • Ice-cold water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the α-bromoketone in ethanol.

  • Slowly add the appropriate substituted thiourea to the solution.

  • Reflux the reaction mixture for 30 minutes.

  • Pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous MgSO₄, and evaporate the solvent in vacuo.

  • Recrystallize the resulting solid from ethanol to obtain the purified 2-aminothiazole derivative.

G cluster_synthesis Synthesis Workflow start Start Materials: α-bromoketone, Substituted thiourea dissolve Dissolve α-bromoketone in Ethanol start->dissolve add_thiourea Add Substituted Thiourea dissolve->add_thiourea reflux Reflux for 30 min add_thiourea->reflux quench Quench with Ice-cold Water reflux->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Evaporate extract->dry recrystallize Recrystallize from Ethanol dry->recrystallize product Purified 2-Aminothiazole Derivative recrystallize->product

General workflow for the synthesis of 2-aminothiazole derivatives.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a modification of the Ellman's method, a widely used spectrophotometric assay for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (2-aminothiazole derivative) solution at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

  • Add the AChE enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C).

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a common method for assessing the inhibition of carbonic anhydrase activity.

Materials:

  • Carbonic anhydrase (e.g., hCA I or hCA II) enzyme solution

  • p-Nitrophenyl acetate (p-NPA) substrate solution

  • Tris-HCl buffer (pH 7.4)

  • Test compound (2-aminothiazole derivative) solution at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add Tris-HCl buffer and the test compound solution.

  • Add the CA enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Immediately measure the absorbance at 400 nm at regular intervals. The hydrolysis of p-NPA by CA produces the yellow p-nitrophenolate ion.

  • Calculate the rate of the enzymatic reaction from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC₅₀ value from the dose-response curve.

G cluster_assay Enzyme Inhibition Assay Workflow prepare_reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Solutions plate_setup Set up 96-well Plate: Buffer + Inhibitor prepare_reagents->plate_setup add_enzyme Add Enzyme and Incubate plate_setup->add_enzyme add_substrate Initiate Reaction with Substrate add_enzyme->add_substrate measure_activity Measure Absorbance Change (Spectrophotometry) add_substrate->measure_activity data_analysis Data Analysis: % Inhibition vs. [Inhibitor] measure_activity->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50

A generalized workflow for enzyme inhibition assays.

Signaling Pathways and Logical Relationships

The development of enzyme inhibitors from the this compound scaffold follows a logical progression from initial screening to lead optimization. The diagram below illustrates this process.

G cluster_drug_dev Inhibitor Development Pipeline scaffold This compound Scaffold library Synthesize Derivative Library scaffold->library screening High-Throughput Screening library->screening hit Identify 'Hit' Compounds screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead_opt Lead Optimization (Potency, Selectivity, ADME) sar->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Logical workflow for developing enzyme inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and potent enzyme inhibitors. By leveraging the extensive knowledge base of 2-aminothiazole derivatives and employing the synthetic and screening protocols outlined in these application notes, researchers can efficiently explore the chemical space around this core structure to identify lead compounds for a variety of therapeutic targets. The provided data and workflows offer a solid foundation for initiating and advancing drug discovery programs centered on this versatile chemical scaffold.

References

Synthetic Routes to Novel 2-Ethylthiazol-4-amine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel 2-Ethylthiazol-4-amine analogs. The thiazole scaffold is a prominent feature in many biologically active molecules, and the development of efficient synthetic routes to novel analogs is of significant interest in medicinal chemistry and drug discovery. The following sections detail two primary synthetic strategies: a direct one-pot Hantzsch synthesis and a multi-step approach involving the functional group interconversion of a 4-substituted thiazole intermediate.

Data Presentation: Summary of Synthetic Routes

The following table summarizes the key quantitative data for the proposed synthetic routes to this compound analogs. Please note that yields can vary depending on the specific substrates and reaction conditions used.

RouteKey Transformation(s)Starting MaterialsKey ReagentsTypical Reaction TimeTypical Yield (%)
A One-pot Hantzsch Thiazole SynthesisThiopropionamide, α-halo-β-aminocarbonyl compound (or precursor)Base (e.g., pyridine, Et3N)2 - 6 hours60 - 85
B Multi-step Synthesis: Hantzsch, Hydrolysis, Amidation, RearrangementEthyl 2-chloro-3-oxobutanoate, Thiourea, Thiopropionamide, NaOH, SOCl2, NH4OH, NaOBr (for Hofmann) or DPPA (for Curtius)Various2 - 3 days40 - 70 (overall)

Experimental Protocols

Route A: Direct One-Pot Hantzsch Synthesis of this compound Analogs

This protocol outlines a direct synthesis of the this compound scaffold via the Hantzsch thiazole synthesis.[1][2][3] This method involves the condensation of a thioamide (thiopropionamide) with an α-haloketone or its equivalent.

Protocol A1: Synthesis of 2-Ethyl-N-phenylthiazol-4-amine

  • To a solution of 2-chloro-N-phenylacetamide (1.0 mmol) in ethanol (10 mL), add thiopropionamide (1.2 mmol).

  • Add pyridine (2.0 mmol) to the mixture and reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-Ethyl-N-phenylthiazol-4-amine.

Route B: Multi-step Synthesis of this compound via a 4-Carboxylate Intermediate

This route involves the initial synthesis of a 2-alkylthiazole-4-carboxylate ester, followed by a series of transformations to introduce the 4-amino group. This approach offers versatility for creating a variety of analogs.

Protocol B1: Synthesis of Ethyl 2-Ethylthiazole-4-carboxylate

  • To a solution of ethyl 2-chloro-3-oxobutanoate (10 mmol) in ethanol (50 mL), add thiopropionamide (12 mmol).

  • Reflux the mixture for 4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-ethylthiazole-4-carboxylate, which can be purified by column chromatography.

Protocol B2: Hydrolysis of Ethyl 2-Ethylthiazole-4-carboxylate to 2-Ethylthiazole-4-carboxylic acid

  • Dissolve ethyl 2-ethylthiazole-4-carboxylate (5 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Add sodium hydroxide (10 mmol) and stir the mixture at room temperature for 12 hours.

  • After hydrolysis is complete (monitored by TLC), acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 2-ethylthiazole-4-carboxylic acid.

Protocol B3: Conversion of 2-Ethylthiazole-4-carboxylic acid to this compound via Hofmann Rearrangement

This protocol involves the conversion of the carboxylic acid to a primary amide, followed by a Hofmann rearrangement to yield the amine.

  • Step 1: Amide Formation

    • To a solution of 2-ethylthiazole-4-carboxylic acid (2 mmol) in dichloromethane (20 mL), add oxalyl chloride (2.2 mmol) and a catalytic amount of DMF.

    • Stir the mixture at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in dichloromethane (20 mL) and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (10 mL).

    • Stir the mixture vigorously for 1 hour.

    • Extract the product with dichloromethane (3 x 20 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to give 2-ethylthiazole-4-carboxamide.

  • Step 2: Hofmann Rearrangement

    • Prepare a solution of sodium hypobromite by adding bromine (2.2 mmol) to a cold (0 °C) solution of sodium hydroxide (8.8 mmol) in water (15 mL).

    • Add a solution of 2-ethylthiazole-4-carboxamide (2 mmol) in a minimal amount of dioxane to the freshly prepared sodium hypobromite solution.

    • Heat the reaction mixture to 70 °C for 1 hour.

    • Cool the mixture and extract the product with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography.

Visualizations

Synthetic_Route_A thiopropionamide Thiopropionamide reaction Hantzsch Condensation thiopropionamide->reaction alpha_halo α-Halo-β-aminocarbonyl Compound alpha_halo->reaction product This compound Analog reaction->product Base, Heat

Caption: Direct one-pot synthesis of this compound analogs.

Synthetic_Route_B start Ethyl 2-chloro-3-oxobutanoate + Thiopropionamide intermediate1 Ethyl 2-Ethylthiazole- 4-carboxylate start->intermediate1 Hantzsch Synthesis intermediate2 2-Ethylthiazole- 4-carboxylic acid intermediate1->intermediate2 Hydrolysis (NaOH) intermediate3 2-Ethylthiazole- 4-carboxamide intermediate2->intermediate3 Amidation (SOCl2, NH4OH) product This compound intermediate3->product Hofmann or Curtius Rearrangement

Caption: Multi-step synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation synthesis_planning Route Selection (A or B) reaction_setup Reaction Setup & Execution synthesis_planning->reaction_setup workup Work-up & Extraction reaction_setup->workup purification Purification (Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms purity Purity Analysis (HPLC) purification->purity screening Biological Screening purity->screening

Caption: General workflow for synthesis and evaluation of analogs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Ethylthiazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. For this compound, this typically involves the condensation reaction between an α-haloketone, such as 1-chloro-2-butanone or 1-bromo-2-butanone, and thiourea.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include reaction temperature, pH, and the purity of starting materials. The temperature should be carefully controlled to prevent unwanted side reactions and decomposition. The pH is crucial, as acidic conditions are often necessary for the final dehydration step in the thiazole ring formation[1].

Q3: Are there any known stability issues with 4-aminothiazoles?

A3: Yes, 4-aminothiazoles can be unstable in aqueous media. They may undergo tautomerization and subsequent hydrolysis to form inactive thiazolones[1]. It is important to handle the product under appropriate conditions to minimize degradation.

Q4: What are some common impurities I might encounter?

A4: Common impurities include unreacted starting materials (thiourea and the α-haloketone), byproducts from the hydrolysis of the α-haloketone, and potentially over-alkylated products where the exocyclic amino group has reacted with another molecule of the α-haloketone. Dimerization or polymerization products may also form under harsh conditions.

Q5: What purification methods are recommended for this compound?

A5: Purification can often be achieved through recrystallization from a suitable solvent. Another effective method for purifying 2-aminothiazoles involves precipitation as a bisulfite adduct. The crude product is treated with sulfur dioxide or a bisulfite salt to form an insoluble adduct, which can be filtered off and then decomposed to yield the purified amine[2].

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure the reaction is stirred efficiently and run for a sufficient amount of time. - Check the reaction temperature; it may need to be optimized. - Verify the quality and reactivity of the starting materials.
Decomposition of starting materials or product.- Use fresh, high-purity starting materials. - Avoid excessive heating or prolonged reaction times. - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect pH.- The final dehydration step in Hantzsch synthesis is acid-catalyzed. Ensure the reaction medium is sufficiently acidic[1].
Product is a Dark Oil or Tar Polymerization or extensive side reactions.- Lower the reaction temperature. - Ensure a stoichiometric ratio of reactants; an excess of the α-haloketone can lead to side reactions. - Purify the starting materials before the reaction.
Presence of Multiple Spots on TLC Formation of byproducts.- Optimize reaction conditions (temperature, time, solvent) to favor the desired product. - See the table of common impurities below for identification and mitigation strategies.
Incomplete reaction.- Increase the reaction time or temperature moderately.
Difficulty in Isolating the Product Product is highly soluble in the reaction solvent.- Concentrate the reaction mixture by removing the solvent under reduced pressure. - Perform a solvent-antisolvent precipitation or recrystallization.
Product is unstable during workup.- Perform the workup at a lower temperature. - Avoid strongly acidic or basic aqueous solutions during extraction if the product is susceptible to hydrolysis.
Common Impurities and Their Mitigation
Impurity Potential Source Mitigation Strategy
Unreacted ThioureaIncomplete reaction.Increase reaction time or temperature.
Unreacted α-HaloketoneIncomplete reaction or incorrect stoichiometry.Use a slight excess of thiourea.
Thiazolone byproductHydrolysis of the 4-aminothiazole product[1].Perform aqueous workup at low temperatures and neutral pH.
Over-alkylated ThiazoleReaction of the product's amino group with the α-haloketone.Use a 1:1 stoichiometry or a slight excess of thiourea. Add the α-haloketone slowly to the reaction mixture.

Experimental Protocols

Synthesis of this compound (Hantzsch Synthesis)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

  • Addition of Reactant: To this solution, add 1-bromo-2-butanone (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Isolation: Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate. The crude product may precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Visualizations

Synthesis_Pathway Thiourea Thiourea Intermediate Thiouronium Salt Intermediate Thiourea->Intermediate + Haloketone 1-Bromo-2-butanone Haloketone->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Main synthetic pathway for this compound via Hantzsch synthesis.

Side_Reaction Product This compound Tautomer Iminothiazoline Tautomer Product->Tautomer Tautomerization Hydrolyzed Thiazolone Byproduct Tautomer->Hydrolyzed + H2O (Hydrolysis)

Caption: Potential side reaction involving tautomerization and hydrolysis of the product.

Troubleshooting_Workflow Start Low Product Yield Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (T, t) Start->Check_Conditions Optimize_pH Optimize Reaction pH Check_Purity->Optimize_pH If pure Check_Conditions->Optimize_pH If correct Inert_Atmosphere Consider Inert Atmosphere Optimize_pH->Inert_Atmosphere Result Improved Yield Inert_Atmosphere->Result

Caption: Troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Overcoming Low Solubility of 2-Ethylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of 2-Ethylthiazol-4-amine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic amine. Its solubility is governed by the interplay of its structural features: the polar aminothiazole ring and the nonpolar ethyl group. Generally, it is expected to have some solubility in polar organic solvents due to the presence of nitrogen and sulfur atoms in the thiazole ring, which can participate in hydrogen bonding.[1][2] However, the ethyl group contributes to its nonpolar character, which can limit its solubility in highly polar or aqueous solvents.[3][4] Like other amines, it is a basic compound.[5]

Q2: Why is my this compound not dissolving in a specific organic solvent?

A2: Several factors can contribute to the low solubility of this compound:

  • Solvent Polarity Mismatch: The principle of "like dissolves like" is crucial. If the polarity of your chosen solvent is significantly different from that of this compound, solubility will be limited.[6]

  • Crystal Lattice Energy: For solid forms of the compound, strong intermolecular forces in the crystal lattice can make it difficult for solvent molecules to break them apart and solvate the individual molecules.

  • Temperature: Solubility is often temperature-dependent. Room temperature may not be sufficient to achieve the desired concentration.

  • Purity of the Compound: Impurities can sometimes affect the solubility of a compound.

Q3: Can I increase the solubility by changing the pH?

A3: Yes, for aqueous or protic organic solvents, pH adjustment can be a very effective method. As an amine, this compound is basic and can be protonated under acidic conditions to form a more soluble salt.[7][8] By adding a small amount of a suitable acid, you can significantly increase its solubility in protic solvents like water and alcohols.[9]

Q4: Are there any known incompatible solvents for amines?

A4: While generally soluble in many organic solvents, primary amines can react with certain solvents like ketones (e.g., acetone) and are often incompatible with chloroform and carbon tetrachloride.[1] It is always advisable to check for potential reactivity before proceeding with large-scale experiments.

Troubleshooting Guides

Issue 1: Poor Solubility in a Nonpolar Solvent (e.g., Hexane, Toluene)

Possible Cause: Polarity mismatch. This compound has significant polar character from the aminothiazole ring.

Troubleshooting Steps:

  • Use a Co-solvent: Introduce a small amount of a more polar solvent (e.g., methanol, ethanol, THF) to the nonpolar solvent to create a solvent mixture with intermediate polarity.[1] This can often enhance solubility.

  • Solvent Screening: Test the solubility in a range of solvents with varying polarities to find a more suitable option. Refer to the solvent properties table below.

Issue 2: Limited Solubility in a Polar Aprotic Solvent (e.g., Acetone, Ethyl Acetate)

Possible Cause: While polar, these solvents cannot donate hydrogen bonds, which may be important for solvating the amine group.

Troubleshooting Steps:

  • Introduce a Protic Co-solvent: Add a small percentage of a protic solvent like methanol or ethanol to the polar aprotic solvent.[1]

  • Heating: Gently warm the mixture. Increased temperature often increases solubility. Ensure the compound is stable at elevated temperatures.

  • Consider More Polar Solvents: Test solubility in highly polar aprotic solvents like DMSO or DMF.

Issue 3: Low Solubility in a Polar Protic Solvent (e.g., Methanol, Ethanol)

Possible Cause: While these are generally good solvents for amines, high concentrations may still be difficult to achieve at room temperature.

Troubleshooting Steps:

  • Heating: Increase the temperature of the solvent to aid dissolution.

  • pH Adjustment: Add a few drops of a suitable acid (e.g., hydrochloric acid, acetic acid) to form the more soluble salt of the amine.[7] This is particularly effective for increasing solubility in protic solvents.

  • Use of Co-solvents: A mixture with another compatible polar solvent might improve solubility.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Nonpolar Hexane, Toluene, CyclohexaneLowSignificant mismatch in polarity. The polar aminothiazole group limits solubility.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)ModerateThe polarity of the solvent can interact with the polar ring, but the lack of hydrogen bond donation may limit high solubility.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the amine.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese are strong solvents capable of dissolving a wide range of polar organic compounds.

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, methanol, ethanol, DMSO)

  • Small test tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 0.5 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1 minute.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, the compound is soluble at approximately 20 mg/mL.

  • If the solid has not dissolved, add another 0.5 mL of the solvent (total volume 1.0 mL) and vortex again.

  • If the solid dissolves, the compound is soluble at approximately 10 mg/mL.

  • If the solid still does not dissolve, the compound is considered poorly soluble or insoluble in that solvent at room temperature.

  • Repeat for each solvent to build a solubility profile.

Protocol 2: Enhancing Solubility Using a Co-solvent System

This protocol details how to use a co-solvent to improve the solubility of this compound.

Materials:

  • This compound

  • A primary solvent in which the compound is poorly soluble (e.g., toluene)

  • A co-solvent in which the compound is more soluble (e.g., methanol)

  • Graduated cylinders or pipettes

  • Stir plate and stir bar

Procedure:

  • Attempt to dissolve a known amount of this compound in a specific volume of the primary solvent (e.g., 100 mg in 10 mL of toluene).

  • While stirring, add the co-solvent (methanol) dropwise to the suspension.

  • Observe the solution for clarity. Continue adding the co-solvent until the solid completely dissolves.

  • Record the volume of the co-solvent required. This will give you the ratio of the solvent system needed to achieve that concentration.

  • It is advisable to start with a small percentage of co-solvent (e.g., 1-5%) and gradually increase it.

Visualizations

experimental_workflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start This compound (Low Solubility) solvent_screening Solvent Screening (Polar, Nonpolar, Protic, Aprotic) start->solvent_screening Initial Test temp_increase Increase Temperature solvent_screening->temp_increase Partial Success soluble Solubility Achieved solvent_screening->soluble Success ph_adjustment pH Adjustment (for Protic Solvents) temp_increase->ph_adjustment Still Low temp_increase->soluble Success cosolvency Use Co-solvents ph_adjustment->cosolvency Still Low ph_adjustment->soluble Success cosolvency->soluble Success insoluble Insoluble (Re-evaluate Approach) cosolvency->insoluble Failure

Caption: Troubleshooting workflow for low solubility.

solubility_determination_protocol start Start: Add 10mg of Compound to Test Tube add_solvent_1 Add 0.5 mL of Solvent start->add_solvent_1 vortex_1 Vortex for 1 min add_solvent_1->vortex_1 observe_1 Observe for Dissolution vortex_1->observe_1 soluble_1 Soluble (~20 mg/mL) observe_1->soluble_1 Yes add_solvent_2 Add another 0.5 mL of Solvent observe_1->add_solvent_2 No vortex_2 Vortex for 1 min add_solvent_2->vortex_2 observe_2 Observe for Dissolution vortex_2->observe_2 soluble_2 Soluble (~10 mg/mL) observe_2->soluble_2 Yes insoluble Poorly Soluble / Insoluble observe_2->insoluble No

Caption: Protocol for qualitative solubility determination.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Ethylthiazol-4-amine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 2-Ethylthiazol-4-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The primary amino group at the 2-position of the thiazole ring is the main site for derivatization. The two most common reactions are N-acylation and N-alkylation.

  • N-Acylation: This involves the reaction of this compound with an acylating agent, such as an acid chloride or anhydride, to form an amide. This is a widely used method to introduce a variety of functional groups.

  • N-Alkylation: This reaction introduces an alkyl group onto the amino nitrogen. However, direct alkylation with alkyl halides can be challenging and may lead to multiple alkylations.[1] Reductive amination is often a preferred method for controlled N-alkylation.

Q2: I am observing low yields in my N-acylation reaction. What are the potential causes and solutions?

A2: Low yields in N-acylation of 2-aminothiazole derivatives can stem from several factors. Here's a troubleshooting guide:

  • Instability of the free amine: 2-aminothiazole derivatives can be unstable.[2] It is often recommended to use the amine immediately after preparation or purification.

  • Insufficiently activated acylating agent: If using a carboxylic acid, it needs to be activated. Common activating agents include EDCI with HOBt.[2]

  • Inappropriate base: A suitable base is crucial to neutralize the acid generated during the reaction. Common bases include triethylamine (Et3N) and pyridine.[3][4] The choice of base can significantly impact the reaction outcome.

  • Suboptimal reaction conditions: Temperature and reaction time are critical. While many acylations proceed at room temperature, gentle heating might be necessary for less reactive substrates. Monitor the reaction by TLC to determine the optimal time.

Q3: My N-alkylation reaction is giving a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?

A3: Over-alkylation is a common issue in the N-alkylation of amines because the product amine is often more nucleophilic than the starting amine.[1] Here are some strategies to favor mono-alkylation:

  • Use a large excess of the amine: Using a significant excess of this compound relative to the alkylating agent can statistically favor mono-alkylation.

  • Protecting groups: Introducing a Boc protecting group on the amine can facilitate mono-acylation, followed by deprotection to yield the desired product.[2]

  • Alternative alkylation methods: Consider reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride). This method offers better control over the degree of alkylation.

Q4: What are the recommended purification methods for N-acylated this compound derivatives?

A4: The purification of N-acylated products typically involves the following steps:

  • Work-up: After the reaction is complete, a standard aqueous work-up is often performed to remove the base and other water-soluble impurities. This may involve washing with a dilute acid (like citric acid), followed by a saturated sodium bicarbonate solution, and finally brine.[2]

  • Extraction: The product is then extracted into an organic solvent such as ethyl acetate.

  • Chromatography: The crude product is often purified by column chromatography on silica gel.[2] The eluent system will depend on the polarity of the specific derivative, but mixtures of ethyl acetate and hexane are commonly used.[2]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.[2]

Troubleshooting Guides

N-Acylation Reactions
Problem Possible Cause Troubleshooting Steps
Low or no product formation Inactive acylating agent.Use freshly opened or purified acylating agents. For carboxylic acids, use a coupling agent like EDCI/HOBt.[2]
Inappropriate solvent or base.Try different solvents like THF, CH2Cl2, or pyridine.[2][3][4] Use a suitable base such as triethylamine or DMAP.[2]
Low reaction temperature.Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC.
Formation of multiple products Bis-acylation of the amino group.This can occur with highly reactive acylating agents.[2] Use milder conditions or a protecting group strategy.
Side reactions with the thiazole ring.Ensure anhydrous conditions as water can lead to hydrolysis of the acylating agent and other side reactions.
Difficult purification Product is an oil or gum.Try different solvent systems for chromatography. If the product is an oil, consider converting it to a solid salt for easier handling.
Co-elution of starting material and product.Optimize the chromatography conditions (gradient, solvent system). A different stationary phase might be necessary in some cases.
N-Alkylation Reactions
Problem Possible Cause Troubleshooting Steps
Low conversion of starting material Insufficiently reactive alkylating agent.Use a more reactive alkylating agent (e.g., iodide instead of bromide). Adding a catalytic amount of sodium iodide can sometimes help.
Inappropriate base or solvent.For alkyl halides, a base like K2CO3 or NaHCO3 is often used.[5] Solvents like DMF or acetonitrile are common.[5]
Low reaction temperature.Heating is often required for N-alkylation reactions (e.g., 60-80 °C).[5]
Formation of poly-alkylated products The mono-alkylated product is more nucleophilic.Use a large excess of the this compound. Consider alternative methods like reductive amination.[1]
Formation of quaternary ammonium salt The tertiary amine product reacts further.This is more likely with highly reactive alkylating agents and strong bases. Use stoichiometric amounts of the alkylating agent.

Experimental Protocols

General Protocol for N-Acylation of this compound with an Acid Chloride

This is a general procedure and may require optimization for specific substrates.

  • Dissolve this compound (1 equivalent) in an anhydrous solvent such as THF or CH2Cl2 under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Add a suitable base, such as triethylamine (1.5-2 equivalents).[2]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1-1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for N-Alkylation of this compound with an Alkyl Halide

This protocol is prone to over-alkylation and requires careful optimization.

  • To a solution of this compound (1-5 equivalents) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (2-3 equivalents).[5]

  • Add the alkyl halide (1 equivalent).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.[5]

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product mixture by column chromatography on silica gel to separate the mono-alkylated product from unreacted starting material and poly-alkylated byproducts.

Visualizations

experimental_workflow_acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and base in anhydrous solvent cool Cool to 0 °C start->cool add_reagent Add acid chloride cool->add_reagent react Stir at room temperature (Monitor by TLC) add_reagent->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Column chromatography dry->purify product Pure N-acylated product purify->product

Caption: Workflow for the N-acylation of this compound.

troubleshooting_low_yield_acylation cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in N-Acylation cause1 Inactive Acylating Agent problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Inappropriate Base or Solvent problem->cause3 cause4 Amine Instability problem->cause4 sol1 Use fresh reagents or activating agents cause1->sol1 sol2 Optimize temperature and reaction time cause2->sol2 sol3 Screen different bases and solvents cause3->sol3 sol4 Use freshly prepared or purified amine cause4->sol4

Caption: Troubleshooting logic for low yield in N-acylation reactions.

References

"challenges in the scale-up of 2-Ethylthiazol-4-amine production"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 2-Ethylthiazol-4-amine production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of a β-haloketone with a thiourea derivative. For this compound, the typical starting materials are 1-chloro-2-butanone or 1-bromo-2-butanone and thiourea.

Q2: What are the primary challenges when scaling up the Hantzsch synthesis for this compound?

A2: Key challenges during the scale-up of this synthesis include:

  • Exothermic Reaction Control: The condensation reaction is often exothermic and can lead to thermal runaway if not properly managed, impacting safety, yield, and purity.

  • Impurity Formation: Several side reactions can occur, leading to impurities that are often difficult to separate from the final product.

  • Product Isolation and Purification: Isolating the amine product from the reaction mixture and achieving high purity on a large scale can be complex due to its physical properties and the presence of closely related impurities.

  • Solvent Selection and Recovery: Choosing an appropriate solvent that is effective for the reaction, work-up, and is also economically and environmentally viable for large-scale operations is crucial.

Q3: What are the critical process parameters to monitor during the reaction?

A3: Careful control of the following parameters is essential for a successful and reproducible synthesis:

  • Temperature: To control the reaction rate and minimize side reactions.

  • Rate of Reagent Addition: Slow and controlled addition of the β-haloketone to the thiourea solution is critical to manage the exotherm.

  • pH: The pH of the reaction mixture can influence the reaction rate and the stability of the product.

  • Stirring Rate: Adequate mixing is necessary to ensure homogeneity and efficient heat transfer.

Q4: Are there alternative, "greener" synthesis methods being explored?

A4: Research is ongoing into more environmentally friendly synthesis methods. This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption, as well as one-pot procedures that minimize waste by reducing the number of intermediate isolation steps.[1][2] The use of safer solvents and catalysts is also an area of active investigation.[3][4]

Troubleshooting Guides

Problem 1: Low Yield

Low product yield is a common issue during the scale-up of this compound synthesis. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC. - Ensure the reaction is run for a sufficient amount of time. - Verify the quality and stoichiometry of the starting materials.
Side Reactions - Optimize the reaction temperature; lower temperatures can sometimes reduce byproduct formation. - Control the rate of addition of the haloketone to prevent localized high concentrations. - Ensure the pH of the reaction medium is optimal.
Product Degradation - Avoid excessive heating during reaction and work-up. - Use a milder base for neutralization if product degradation is observed under strongly basic conditions.
Losses During Work-up - Optimize the extraction solvent and the number of extractions. - Ensure complete precipitation of the product if isolation is done by crystallization.
Problem 2: Impurity Formation

The presence of impurities can significantly impact the quality of the final product. Below are common impurities and strategies to mitigate their formation.

Common Impurity Potential Source Mitigation Strategy
Unreacted Thiourea Incomplete reaction.Ensure a slight excess of the haloketone or longer reaction times.
Unreacted Haloketone Incomplete reaction or improper stoichiometry.Optimize reagent stoichiometry and reaction time.
Over-alkylation Products Reaction of the product amine with the haloketone.Maintain a slight excess of thiourea and control the reaction temperature.
Polymeric Materials Side reactions at elevated temperatures.Maintain strict temperature control and consider using a more dilute reaction mixture.
Problem 3: Difficult Purification

Purification of this compound at scale can be challenging. The following guide provides troubleshooting for common purification issues.

Issue Potential Cause Recommended Action
Oily Product Instead of Solid Presence of impurities lowering the melting point.- Perform a solvent screen for an effective crystallization solvent. - Consider column chromatography on a small scale to identify the optimal eluent system for larger scale purification.
Poor Crystal Formation Supersaturation or presence of inhibitors.- Optimize the cooling rate during crystallization. - Add seed crystals to induce crystallization. - Treat the crude product with activated carbon to remove colored impurities that may inhibit crystallization.
Co-precipitation of Impurities Similar solubility of product and impurities.- Recrystallize from a different solvent system. - Consider a salt formation and crystallization step to improve purity.

Experimental Protocols

Key Experiment: Hantzsch Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory and scale-up conditions.

  • Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel is charged with thiourea and a suitable solvent (e.g., ethanol, isopropanol).

  • Reagent Addition: The mixture is stirred and cooled to a predetermined temperature (e.g., 10-15 °C). 1-Chloro-2-butanone is then added dropwise from the dropping funnel at a rate that maintains the internal temperature within the desired range.

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting materials are consumed.

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base (e.g., sodium bicarbonate, ammonium hydroxide) to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene).

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage charge_reagents Charge Thiourea and Solvent cool Cool Reactor charge_reagents->cool add_ketone Add 1-Chloro-2-butanone (Controlled Rate) cool->add_ketone react Reaction Monitoring (TLC/HPLC) add_ketone->react solvent_removal Solvent Removal react->solvent_removal Reaction Complete dissolve Dissolve in Water solvent_removal->dissolve neutralize Neutralization (Base Addition) dissolve->neutralize filter_crude Filter Crude Product neutralize->filter_crude recrystallize Recrystallization filter_crude->recrystallize dry Dry Pure Product recrystallize->dry final_product This compound dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or High Impurity check_temp Check Temperature Control start->check_temp temp_ok Temp OK check_temp->temp_ok check_addition Check Reagent Addition Rate addition_ok Addition Rate OK check_addition->addition_ok check_stoich Check Stoichiometry stoich_ok Stoichiometry OK check_stoich->stoich_ok check_purity Check Starting Material Purity purity_ok Purity OK check_purity->purity_ok temp_ok->check_addition Yes adjust_temp Optimize Temperature temp_ok->adjust_temp No addition_ok->check_stoich Yes adjust_addition Optimize Addition Rate addition_ok->adjust_addition No stoich_ok->check_purity Yes adjust_stoich Optimize Stoichiometry stoich_ok->adjust_stoich No source_new_material Source High-Purity Starting Materials purity_ok->source_new_material No investigate_workup Investigate Work-up & Purification purity_ok->investigate_workup Yes

Caption: Troubleshooting logic for low yield or high impurity issues.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Ethylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the HPLC analysis of 2-Ethylthiazol-4-amine and other basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally indicative of significant peak tailing.[1][2]

Q2: Why is this compound, an aminothiazole derivative, prone to peak tailing?

A2: this compound is a basic compound due to the presence of the amine group. Basic compounds are particularly susceptible to peak tailing in reversed-phase HPLC.[3][4] This is primarily due to strong secondary interactions between the protonated basic analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4] These interactions lead to a mixed-mode retention mechanism, causing some analyte molecules to be retained longer, resulting in a "tailing" effect.[3]

Q3: How does mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[5][6] At a mid-range pH, both the analyte and the residual silanols can be ionized, leading to strong electrostatic interactions and significant peak tailing. By lowering the mobile phase pH (typically to between 2 and 3), the residual silanol groups are protonated and thus neutralized.[1] This minimizes the secondary ionic interactions with the basic analyte, leading to a more symmetrical peak shape.[1]

Q4: What is the role of mobile phase additives in reducing peak tailing?

A4: Mobile phase additives, often referred to as "tailing suppressors," can significantly improve the peak shape of basic compounds. Triethylamine (TEA) is a common additive that acts as a competing base.[7][8] It preferentially interacts with the active silanol sites on the stationary phase, effectively shielding the analyte from these secondary interactions.[7] Other additives like inorganic salts can also improve peak symmetry by increasing the ionic strength of the mobile phase and masking the silanol groups.[9]

Q5: Can the choice of HPLC column influence peak tailing for this compound?

A5: Absolutely. The choice of column is crucial for minimizing peak tailing of basic compounds. Modern, high-purity "Type B" silica columns with low residual silanol activity are highly recommended.[3] Furthermore, columns that are "end-capped" are essential. End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar silane (like trimethylsilyl chloride) to make them inert.[2] For particularly challenging basic compounds, columns with alternative stationary phases, such as polar-embedded or polymer-based columns, can offer improved peak symmetry.[3]

Troubleshooting Guide

Issue: My peak for this compound is showing significant tailing.

This guide provides a step-by-step approach to diagnose and resolve peak tailing issues.

Step 1: Evaluate and Optimize the Mobile Phase pH

  • Question: What is the current pH of your mobile phase?

  • Action: If your mobile phase pH is in the mid-range (e.g., pH 4-7), it is likely a major contributor to the tailing.

  • Solution: Lower the mobile phase pH to a value between 2.5 and 3.5 using an appropriate acidic modifier like formic acid, trifluoroacetic acid (TFA), or orthophosphoric acid.[1][10] This will protonate the silanol groups, reducing their interaction with your basic analyte.

Step 2: Incorporate a Mobile Phase Additive

  • Question: Are you currently using a tailing suppressor?

  • Action: If lowering the pH is not sufficient or if you are restricted to a certain pH range, consider adding a competing base to your mobile phase.

  • Solution: Add a small concentration of triethylamine (TEA), typically 0.1-0.5% (v/v), to the mobile phase.[7][8][11] TEA will compete with your analyte for the active silanol sites, thereby improving peak shape.

Step 3: Assess Your HPLC Column

  • Question: What type of HPLC column are you using? Is it old or new?

  • Action: An inappropriate or aged column is a common cause of peak tailing.

  • Solution:

    • Column Chemistry: Ensure you are using a high-purity, end-capped C18 or C8 column. For persistent issues, consider a column with a polar-embedded phase.[3]

    • Column Age: Columns degrade over time, exposing more active silanol sites. If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.

    • Guard Column: Using a guard column with the same stationary phase can help protect the analytical column from contaminants and extend its lifetime.

Step 4: Check for System and Sample Issues

  • Question: Have you checked for extra-column band broadening or sample overload?

  • Action: Issues with the HPLC system or the sample itself can contribute to peak distortion.

  • Solution:

    • Extra-column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.

    • Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample and reinjecting.

    • Injection Solvent: The solvent used to dissolve your sample should be of similar or weaker strength than your mobile phase to avoid peak distortion.

Data Presentation

The following table illustrates the significant impact of mobile phase pH on the peak asymmetry of a basic compound. A lower asymmetry factor indicates a more symmetrical peak.

Mobile Phase pHAsymmetry Factor (As)Peak Shape
7.02.35Tailing
3.01.33Improved

Data adapted from a study on the basic drug methamphetamine, demonstrating the principle of pH adjustment for peak shape improvement.[2]

Experimental Protocols

The following is a representative HPLC-UV method for the analysis of a novel aminothiazole derivative, which can be adapted as a starting point for the analysis of this compound.

Chromatographic Conditions for a Novel Aminothiazole

ParameterCondition
Instrument Waters Alliance HPLC with UV Detector
Column Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% v/v Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile
Isocratic Elution 55% Mobile Phase A : 45% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection UV at 272 nm
Run Time 10 minutes

This method was reported to yield good peak shape and high resolution for the aminothiazole analyte.[10]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH < 4? start->check_ph lower_ph Adjust Mobile Phase pH to 2.5-3.5 with Acidic Modifier check_ph->lower_ph No check_additive Is a Tailing Suppressor Used? check_ph->check_additive Yes lower_ph->check_additive add_tea Add 0.1-0.5% Triethylamine (TEA) to Mobile Phase check_additive->add_tea No check_column Evaluate HPLC Column check_additive->check_column Yes add_tea->check_column column_specs Use High-Purity, End-Capped C18/C8 or Polar-Embedded Column check_column->column_specs replace_column Replace Old or Contaminated Column check_column->replace_column check_system Investigate System & Sample Effects check_column->check_system good_peak Symmetrical Peak Achieved (Tf ≈ 1.0) column_specs->good_peak replace_column->good_peak system_solutions Minimize Dead Volume Dilute Sample Match Injection Solvent check_system->system_solutions system_solutions->good_peak

Caption: Troubleshooting workflow for peak tailing.

References

"alternative catalysts for the synthesis of 2-Ethylthiazol-4-amine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylthiazol-4-amine using alternative catalysts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound with various alternative catalytic systems.

Guide 1: Copper Silicate Catalyzed Synthesis

Q1: I am experiencing low yields of this compound. What are the potential causes and solutions?

A1: Low yields can stem from several factors when using a copper silicate catalyst.[1] Consider the following troubleshooting steps:

  • Catalyst Activity: Ensure the copper silicate catalyst is active. If it has been stored for a long time or reused multiple times, its activity may have diminished. Consider reactivating the catalyst by washing it with a suitable solvent and drying it under vacuum.

  • Reaction Temperature: The reaction is sensitive to temperature. Ensure the reaction mixture is maintained at the optimal temperature, which is typically around 78°C for this type of synthesis.[1]

  • Reagent Purity: Impurities in the starting materials (1-bromobutan-2-one and thiourea) can interfere with the reaction. Use reagents of high purity.

  • Solvent: Ethanol is the recommended solvent.[1] Ensure it is anhydrous, as water can negatively impact the reaction.

Q2: The reaction is not going to completion, and I observe starting materials on my TLC. What should I do?

A2: If the reaction is incomplete, consider the following:

  • Reaction Time: While this method is generally rapid, the reaction time may need to be extended.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Catalyst Loading: The catalyst loading is crucial. A 10 mole % of copper silicate is generally recommended.[1] If the reaction is sluggish, a slight increase in catalyst loading might be beneficial, but be mindful of potential side reactions.

Q3: How can I efficiently separate and reuse the copper silicate catalyst?

A3: Copper silicate is a heterogeneous catalyst, which simplifies its separation.[1]

  • Filtration: After the reaction is complete, the catalyst can be easily recovered by simple filtration of the reaction mixture.[1]

  • Washing and Drying: Wash the recovered catalyst with the reaction solvent (ethanol) and then with a low-boiling point solvent like diethyl ether to remove any adsorbed organic residues. Dry the catalyst under vacuum before reusing it. The catalyst has been shown to be reusable for multiple cycles without a significant loss of activity.[1]

Guide 2: Magnetic Nanocatalyst (Ca/4-MePy-IL@ZY-Fe3O4) Synthesis

Q1: My reaction yield is lower than expected. What factors could be affecting the efficiency of the magnetic nanocatalyst?

A1: Several factors can influence the yield when using the Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst:

  • Catalyst Preparation: The synthesis of the nanocatalyst is a multi-step process.[2] Ensure that each step of the catalyst preparation was carried out meticulously, as any deviation can affect its catalytic activity.

  • Catalyst Amount: The optimal amount of the nanocatalyst is critical. A catalyst loading of 0.01 g for a 1.5 mmol scale reaction has been reported to be effective.[2]

  • Reaction Temperature: The reaction is typically carried out at 80°C.[2] Lower temperatures may lead to incomplete conversion.

Q2: I am having trouble separating the magnetic nanocatalyst from the reaction mixture.

A2: The primary advantage of this catalyst is its magnetic property, which allows for easy separation.[2] If you are facing difficulties:

  • External Magnet: Use a strong external magnet to attract the catalyst particles to the side of the reaction vessel.

  • Viscosity of the Medium: If the reaction mixture is too viscous, dilute it with a suitable solvent to allow for better movement of the catalyst particles towards the magnet.

Q3: Is it possible to recycle the Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst?

A3: Yes, this catalyst is designed for reusability. After magnetic separation, wash the catalyst with ethanol and water to remove any residual reactants and products. Dry the catalyst before using it in subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts like copper silicate or magnetic nanocatalysts over traditional methods for this compound synthesis?

A1: Alternative catalysts offer several advantages, including:

  • Milder Reaction Conditions: Many alternative catalysts operate under milder conditions, reducing the need for harsh reagents and high temperatures.

  • Higher Yields and Shorter Reaction Times: Catalysts like copper silicate have been shown to produce excellent yields in a shorter amount of time compared to some conventional methods.[1]

  • Ease of Separation and Reusability: Heterogeneous catalysts, such as copper silicate and magnetic nanocatalysts, can be easily separated from the reaction mixture and reused, making the process more economical and environmentally friendly.[1][2]

Q2: Are there any catalyst-free methods available for the synthesis of similar 2-substituted aminothiazoles?

A2: Yes, catalyst- and additive-free methods have been developed for the synthesis of 2-substituted benzothiazoles, a related class of compounds. These methods often involve a three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur in a solvent like DMSO, which also acts as an oxidant.[3] While not directly for this compound, this approach highlights the potential for developing catalyst-free syntheses for a broader range of thiazole derivatives.

Q3: What are the key starting materials for the synthesis of this compound using these alternative methods?

A3: Based on the general Hantzsch thiazole synthesis, the key starting materials would be:

  • An α-haloketone: For this compound, this would be 1-bromobutan-2-one .

  • A thiourea derivative: In this case, thiourea would be used to provide the amine group at the 2-position.

Q4: What safety precautions should be taken when working with these alternative catalysts and reagents?

A4: Standard laboratory safety practices should always be followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.

  • α-Haloketones like 1-bromobutan-2-one are lachrymatory and should be handled with extreme caution.

Data Presentation

Table 1: Comparison of Alternative Catalytic Systems for the Synthesis of 2-Amino-4-substituted Thiazoles

Catalyst SystemCatalyst LoadingSolventTemperature (°C)Reaction TimeYield (%)Reusability
Copper Silicate [1]10 mol%Ethanol780.5 - 1 h90-95Yes (up to 5 cycles)
Ca/4-MePy-IL@ZY-Fe3O4 [2]0.01 g (for 1.5 mmol scale)Ethanol8025 min (for intermediate)85-95Yes

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole using Copper Silicate Catalyst[1]

This protocol for a related compound can be adapted for this compound by substituting phenacyl bromide with 1-bromobutan-2-one.

  • In a round bottom flask, add phenacyl bromide (1 mmol), thiourea (1.2 mmol), and copper silicate catalyst (10 mole %).

  • Add 5 mL of ethanol to the flask.

  • Reflux the reaction mixture at 78°C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:3) mobile phase.

  • Upon completion of the reaction, filter the hot reaction mixture to separate the catalyst.

  • Pour the filtrate over crushed ice to precipitate the solid product.

  • Filter the solid product, wash with cold water, and dry.

Protocol 2: Synthesis of 2-Aminothiazole Derivatives using Ca/4-MePy-IL@ZY-Fe3O4 Nanocatalyst[2]

This protocol for a related compound can be adapted for this compound by substituting the acetophenone derivative with 1-bromobutan-2-one.

  • To a solution of an acetophenone derivative (1.5 mmol) in 3.0 mL of ethanol, add trichloroisocyanuric acid (TCCA) (0.5 mmol) and the Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst (0.01 g).

  • Stir the mixture at 80°C for 25 minutes to form the intermediate α-haloketone.

  • Monitor the formation of the intermediate by TLC.

  • Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.

  • Continue stirring at 80°C until the reaction is complete (monitored by TLC).

  • After completion, use an external magnet to separate the nanocatalyst.

  • Add a 10% sodium bicarbonate solution to the mixture to neutralize it and precipitate the product.

  • Filter the precipitate, wash with water and ethanol, and dry to obtain the pure 2-aminothiazole product.

Visualizations

experimental_workflow_copper_silicate cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent cluster_reaction Reaction cluster_workup Workup cluster_product Product 1-bromobutan-2-one 1-bromobutan-2-one Reflux at 78°C Reflux at 78°C 1-bromobutan-2-one->Reflux at 78°C Thiourea Thiourea Thiourea->Reflux at 78°C Copper Silicate Copper Silicate Copper Silicate->Reflux at 78°C Ethanol Ethanol Ethanol->Reflux at 78°C Filtration Filtration Reflux at 78°C->Filtration Precipitation Precipitation Filtration->Precipitation Isolation Isolation Precipitation->Isolation This compound This compound Isolation->this compound

Caption: Experimental workflow for the synthesis of this compound using a copper silicate catalyst.

experimental_workflow_magnetic_nanocatalyst cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent cluster_reaction Reaction cluster_workup Workup cluster_product Product 1-bromobutan-2-one precursor 1-bromobutan-2-one precursor Stir at 80°C (Intermediate) Stir at 80°C (Intermediate) 1-bromobutan-2-one precursor->Stir at 80°C (Intermediate) TCCA TCCA TCCA->Stir at 80°C (Intermediate) Thiourea Thiourea Stir at 80°C (Final Product) Stir at 80°C (Final Product) Thiourea->Stir at 80°C (Final Product) Ca/4-MePy-IL@ZY-Fe3O4 Ca/4-MePy-IL@ZY-Fe3O4 Ca/4-MePy-IL@ZY-Fe3O4->Stir at 80°C (Intermediate) Ethanol Ethanol Ethanol->Stir at 80°C (Intermediate) Stir at 80°C (Intermediate)->Stir at 80°C (Final Product) Magnetic Separation Magnetic Separation Stir at 80°C (Final Product)->Magnetic Separation Neutralization Neutralization Magnetic Separation->Neutralization Isolation Isolation Neutralization->Isolation This compound This compound Isolation->this compound

Caption: Experimental workflow for the synthesis of this compound using a magnetic nanocatalyst.

References

Technical Support Center: Synthesis of 2-Ethylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylthiazol-4-amine. Our aim is to address common challenges and provide actionable solutions to ensure a successful and efficient synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via the Hantzsch thiazole synthesis.[1][2][3][4][5][6][7] The typical starting materials for this synthesis are 1-halo-2-butanone (e.g., 1-bromo-2-butanone or 1-chloro-2-butanone) and thiourea.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation - Inactive starting materials.- Incorrect reaction temperature.- Insufficient reaction time.- Incorrect pH of the reaction mixture.- Verify the purity and integrity of 1-halo-2-butanone and thiourea.- Ensure the reaction is heated appropriately, typically in the range of 70-80°C in a suitable solvent like ethanol.[3][8]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[9]- For the final product isolation, ensure the mixture is made basic (pH 8-9) to precipitate the free amine.
High Levels of Impurities - Presence of unreacted starting materials.- Formation of side-products such as bis(4-ethylthiazol-2-yl)amine.- Dimerization or polymerization of the α-haloketone.- Formation of regioisomers under certain conditions.[10]- Ensure stoichiometric amounts of reactants or a slight excess of thiourea.- Control the reaction temperature to minimize side reactions.- Purify the crude product via recrystallization from a suitable solvent (e.g., ethanol, benzene).[11]- Consider purification via the formation of a bisulfite adduct, which can be selectively precipitated and then decomposed to yield the pure amine.[12]
Product is an Oil or Fails to Crystallize - Presence of residual solvent.- Impurities depressing the melting point.- The product may be isolated as a salt (e.g., hydrochloride) if the final neutralization step is incomplete.- Ensure all solvent is removed under reduced pressure.- Attempt purification by column chromatography on silica gel.[9]- Re-dissolve the product in a suitable solvent and carefully neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the free base.
Difficulty in Product Purification - Similar polarity of the product and major impurities.- Thermal instability of the product during distillation.- Employ column chromatography with a suitable eluent system (e.g., ethyl acetate/hexane).[9]- Consider derivatization to a more easily crystallizable form, followed by deprotection.- Avoid purification by distillation if the compound shows signs of decomposition at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing 2-aminothiazoles, including this compound, is the Hantzsch thiazole synthesis.[4][5][6][7] This reaction involves the condensation of an α-haloketone with a thioamide. For this compound, the reactants are typically 1-halo-2-butanone and thiourea.[3]

Q2: What are the expected starting materials and general reaction conditions?

A2: The starting materials are 1-bromo-2-butanone or 1-chloro-2-butanone and thiourea. The reaction is typically carried out in a protic solvent such as ethanol and heated to reflux (around 70-80°C) for several hours.[3][8] After the reaction is complete, the mixture is cooled and made basic to precipitate the product.

Q3: What are the potential impurities I should be aware of in the synthesis of this compound?

A3: Potential impurities include:

  • Unreacted starting materials: 1-halo-2-butanone and thiourea.

  • Side-products from the Hantzsch synthesis: Over-reaction can lead to the formation of bis(4-ethylthiazol-2-yl)amine.

  • Regioisomers: Under acidic conditions, the reaction of an α-haloketone with a monosubstituted thiourea can sometimes yield a mixture of 2-(substituted-amino)thiazoles and 3-substituted-2-iminothiazolines.[10] While using unsubstituted thiourea simplifies this, related side reactions are possible.

  • Polymerization products: α-haloketones can be unstable and may self-condense or polymerize under the reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[9] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials. The spots can be visualized under UV light or by using an appropriate staining agent like iodine.

Q5: What are the recommended methods for purifying the final product?

A5: The most common purification method is recrystallization from a suitable solvent like ethanol or benzene.[11] If the product is obtained as an oil or is highly impure, column chromatography using silica gel is a viable option.[9] An alternative purification strategy involves the formation of a bisulfite adduct of the 2-aminothiazole, which can be selectively precipitated from the reaction mixture, filtered, and then treated with a base to regenerate the purified free amine.[12]

Q6: Which analytical techniques are suitable for assessing the purity of this compound?

A6: The purity of the final product can be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): To quantify the product and identify any impurities.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Data Presentation

The following table illustrates a typical analysis of a crude and purified sample of this compound.

Compound/Impurity Retention Time (HPLC) Crude Product Area % Purified Product Area %
Thiourea2.5 min5.2%< 0.1%
1-Bromo-2-butanone4.1 min3.8%Not Detected
This compound 7.8 min 85.5% 99.7%
Unknown Impurity 19.2 min2.5%0.2%
Unknown Impurity 211.5 min3.0%< 0.1%

Experimental Protocols

General Protocol for the Synthesis of this compound via Hantzsch Synthesis

  • To a round-bottom flask equipped with a reflux condenser, add thiourea (1.2 equivalents) and ethanol.

  • Stir the mixture until the thiourea is dissolved.

  • Add 1-bromo-2-butanone (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a saturated solution of a weak base (e.g., sodium bicarbonate) to a pH of 8-9, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Visualizations

Hantzsch_Synthesis Hantzsch Synthesis of this compound Thiourea Thiourea Intermediate Thiouronium Intermediate Thiourea->Intermediate Nucleophilic Attack Haloketone 1-Halo-2-butanone Haloketone->Intermediate Side_Product Potential Side Products (e.g., Dimer) Haloketone->Side_Product Self-condensation Cyclized_Intermediate Hydroxythiazoline Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Dehydration

Caption: Reaction pathway for the Hantzsch synthesis of this compound.

Experimental_Workflow General Experimental Workflow for Synthesis and Purification Reaction_Setup 1. Reaction Setup (Thiourea + 1-Halo-2-butanone in Ethanol) Reflux 2. Reflux (70-80°C, 2-4h) Reaction_Setup->Reflux Workup 3. Aqueous Workup & Neutralization Reflux->Workup Isolation 4. Crude Product Isolation (Filtration) Workup->Isolation Purification 5. Purification (Recrystallization or Chromatography) Isolation->Purification Analysis 6. Analysis (HPLC, NMR, MS) Purification->Analysis

Caption: Workflow for the synthesis and purification of this compound.

References

Technical Support Center: Refining Work-up Procedures for 2-Ethylthiazol-4-amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylthiazol-4-amine and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-up and purification.

Frequently Asked Questions (FAQs)

Q1: What are the general principles for the work-up of reactions involving this compound?

A1: The work-up for reactions with this compound, a basic compound, typically involves an initial acid-base extraction to separate it from neutral or acidic byproducts. The crude reaction mixture is often dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to protonate the amine, rendering it water-soluble and facilitating its transfer to the aqueous layer.[1] Subsequently, the aqueous layer is basified (e.g., with NaOH or NaHCO3) to deprotonate the amine, which can then be extracted back into an organic solvent.

Q2: My this compound derivative appears to be water-soluble, making extraction difficult. What can I do?

A2: If your derivative has polar functional groups that increase its water solubility, standard extraction may be inefficient. In such cases, consider using a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane. You can also try saturating the aqueous layer with sodium chloride (brining) to decrease the solubility of the organic compound in the aqueous phase. Evaporation of the solvent from the organic layers should be followed by high-vacuum drying to remove residual water.

Q3: I am observing a persistent emulsion during the aqueous work-up. How can I resolve this?

A3: Emulsions are common when working with amines. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution).

  • Filter the entire mixture through a pad of Celite®.

  • Allow the mixture to stand undisturbed for a longer period.

  • Gently swirl the mixture instead of vigorous shaking during extraction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield After Work-up Incomplete extraction from the aqueous layer.Ensure the pH of the aqueous layer is sufficiently basic (pH 9-10) before back-extraction into the organic solvent.[2] Perform multiple extractions with smaller volumes of organic solvent.
Product loss during acidic wash.If the product is acid-sensitive, consider alternative purification methods like direct chromatography or recrystallization, avoiding an acidic wash.[1]
Product Contaminated with Starting Material Incomplete reaction.Monitor the reaction to completion using TLC or LC-MS. Consider extending the reaction time or adding more of the limiting reagent.
Inefficient purification.Optimize the purification method. For column chromatography, consider using an amine-functionalized silica gel or adding a small amount of a volatile base (e.g., triethylamine) to the eluent to reduce tailing.[3]
Multiple Spots on TLC (Alkylation Reactions) Over-alkylation of the amine.The product of an initial alkylation is often more nucleophilic than the starting amine, leading to further alkylation.[4][5] Use a large excess of the starting amine relative to the alkylating agent to favor mono-alkylation.
Difficulty in Purifying via Silica Gel Chromatography The basic amine strongly interacts with acidic silica gel.Use an alternative stationary phase like basic alumina or an amine-functionalized silica gel.[3][6] Alternatively, add a competing base like triethylamine or ammonia to the mobile phase to improve elution.[3]
Oily Product That Won't Crystallize Presence of impurities.Purify the oil using column chromatography. Try dissolving the oil in a minimal amount of a suitable solvent and adding a non-polar solvent (anti-solvent) to induce precipitation.
The product is inherently an oil at room temperature.Characterize the product as an oil. If a solid is required, consider preparing a salt of the amine (e.g., hydrochloride or tartrate salt), which are often crystalline.[6]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for a this compound Derivative
  • Quench the Reaction: Cool the reaction mixture to room temperature. If reactive reagents are present, quench them appropriately (e.g., with water or a saturated ammonium chloride solution).

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 50 mL). Combine the aqueous layers.

  • Basify: Cool the combined aqueous layers in an ice bath and adjust the pH to 9-10 with 2M NaOH.

  • Back-Extraction: Extract the product from the basified aqueous layer with an organic solvent (3 x 50 mL).

  • Dry and Concentrate: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography on Silica Gel
  • Prepare the Column: Pack a glass column with silica gel slurried in the initial mobile phase.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column.

  • Elute: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). To mitigate tailing of the amine, a small percentage of triethylamine (0.1-1%) can be added to the mobile phase.[3]

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of a this compound Derivative
  • Dissolve the Crude Product: In a flask, dissolve the crude product in the minimum amount of a hot solvent in which the compound is soluble.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Induce Crystallization (if necessary): If crystallization does not occur, add a small seed crystal of the pure compound or slowly add an "anti-solvent" (a solvent in which the product is insoluble) until the solution becomes cloudy.

  • Isolate Crystals: Collect the crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum. A common recrystallization solvent for similar thiazole derivatives is methanol.

Visualizations

Work-up_Procedure_for_2-Ethylthiazol-4-amine_Reactions reaction Reaction Mixture dilute Dilute with Organic Solvent reaction->dilute acid_wash Wash with Dilute Acid (e.g., 1M HCl) dilute->acid_wash separate_layers1 Separate Layers acid_wash->separate_layers1 organic_layer1 Organic Layer (Neutral/Acidic Impurities) separate_layers1->organic_layer1 Discard aqueous_layer1 Aqueous Layer (Protonated Product) separate_layers1->aqueous_layer1 basify Basify to pH 9-10 (e.g., NaOH) aqueous_layer1->basify extract Extract with Organic Solvent basify->extract separate_layers2 Separate Layers extract->separate_layers2 aqueous_layer2 Aqueous Layer (Waste) separate_layers2->aqueous_layer2 Discard organic_layer2 Organic Layer (Product) separate_layers2->organic_layer2 dry Dry (e.g., Na2SO4) & Concentrate organic_layer2->dry crude_product Crude Product dry->crude_product purification Purification (Chromatography/ Recrystallization) crude_product->purification pure_product Pure Product purification->pure_product

Caption: Standard acid-base extraction workflow for isolating this compound derivatives.

Troubleshooting_Chromatography start Crude Amine Product for Chromatography silica_col Standard Silica Gel Column Chromatography start->silica_col observe Observe Tailing or Poor Separation? silica_col->observe success Successful Purification observe->success No option1 Option 1: Add Amine to Eluent observe->option1 Yes option2 Option 2: Use Amine-Functionalized Silica observe->option2 Yes option3 Option 3: Use Basic Alumina observe->option3 Yes re_run Re-run Chromatography option1->re_run option2->re_run option3->re_run re_run->success

Caption: Decision-making workflow for troubleshooting the purification of basic amines by column chromatography.

References

Validation & Comparative

Unambiguous Structure Confirmation of 2-Ethylthiazol-4-amine: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography against spectroscopic methods for the structural elucidation of the novel compound, 2-Ethylthiazol-4-amine. We present a proposed synthetic route, detailed experimental protocols, and a clear comparison of the data obtained from each technique to aid in the selection of the most appropriate analytical strategy.

The Hantzsch thiazole synthesis offers a reliable and well-established route to 2-aminothiazole derivatives.[1][2][3][4] For the targeted synthesis of this compound, a plausible approach involves the condensation of 1-bromo-2-butanone with thiourea.

Proposed Synthesis of this compound

A solution of 1-bromo-2-butanone (1 equivalent) and thiourea (1.2 equivalents) in a suitable solvent such as ethanol is refluxed for several hours.[1] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a base, such as aqueous sodium carbonate. The crude product can then be purified by recrystallization to yield this compound.

Comparison of Analytical Techniques for Structural Confirmation

The unequivocal determination of the structure of a newly synthesized compound like this compound relies on the synergistic use of various analytical techniques. While single-crystal X-ray crystallography provides the absolute three-dimensional arrangement of atoms in the solid state, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer crucial information about the connectivity and molecular formula.

Analytical Technique Sample Requirements Information Obtained Limitations
Single-Crystal X-ray Crystallography High-quality single crystals (0.1-0.3 mm)Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and packing in the solid state.Requires the growth of suitable single crystals, which can be challenging. The determined structure is for the solid state and may differ from the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy 5-25 mg dissolved in a deuterated solvent.[5]Detailed information on the chemical environment and connectivity of atoms (¹H and ¹³C nuclei). Provides insights into the solution-state structure.Does not directly provide the 3D structure. Can be complex to interpret for molecules with many signals.
Mass Spectrometry (MS) Microgram to nanogram quantities.Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.Does not provide information on stereochemistry or the 3D arrangement of atoms. Isomers may not be distinguishable by mass alone.

Table 1. Comparison of X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry for the structural elucidation of this compound.

Predicted Spectroscopic Data for this compound

Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for this compound.

Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.15 (s, 1H, H-5), 4.90 (br s, 2H, NH₂), 2.60 (q, J = 7.6 Hz, 2H, CH₂), 1.25 (t, J = 7.6 Hz, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 167.5 (C-2), 150.0 (C-4), 100.5 (C-5), 22.0 (CH₂), 13.5 (CH₃)
IR (KBr, cm⁻¹) 3450-3300 (N-H stretch), 2970-2850 (C-H stretch), 1620 (C=N stretch), 1540 (N-H bend)
High-Resolution Mass Spectrometry (HRMS) Calculated for C₅H₉N₂S⁺ [M+H]⁺: 129.0532, Found: 129.0535

Table 2. Predicted spectroscopic data for this compound.

Experimental Protocols

Single-Crystal X-ray Crystallography

A high-quality single crystal of this compound with dimensions of approximately 0.1 x 0.1 x 0.2 mm would be selected and mounted on a goniometer head.[6] Data collection would be performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[7] The crystal would be maintained at a constant temperature (e.g., 100 K) during data collection. A series of diffraction images would be collected as the crystal is rotated.[7] The collected data would then be processed to determine the unit cell parameters, space group, and the final crystal structure.[6]

NMR Spectroscopy

A sample of this compound (approximately 10 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.7 mL).[5] The solution would be filtered through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

A dilute solution of this compound in a suitable solvent (e.g., methanol) would be prepared. The sample would be introduced into the mass spectrometer via direct infusion or liquid chromatography.[8] A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) source in positive ion mode.[8] The instrument would be calibrated to ensure high mass accuracy.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for confirming the structure of this compound and provide a visual comparison of the analytical techniques.

Experimental Workflow for Structural Confirmation cluster_synthesis Synthesis cluster_analysis Structural Analysis start 1-Bromo-2-butanone + Thiourea reaction Hantzsch Thiazole Synthesis start->reaction product Crude this compound reaction->product purification Recrystallization product->purification final_product Pure this compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ms Mass Spectrometry (HRMS) final_product->ms xrd X-ray Crystallography final_product->xrd confirmation Structure Confirmed nmr->confirmation ms->confirmation xrd->confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Comparison of Analytical Techniques cluster_xrd X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry center This compound Structure Confirmation xrd_node Definitive 3D Structure (Solid State) center->xrd_node Provides nmr_node Connectivity & Environment (Solution State) center->nmr_node Provides ms_node Molecular Formula center->ms_node Provides xrd_info Bond Lengths Bond Angles Stereochemistry xrd_node->xrd_info nmr_info Chemical Shifts Coupling Constants 2D Correlations nmr_node->nmr_info ms_info Molecular Weight Elemental Composition Fragmentation ms_node->ms_info

Caption: Comparison of information from different analytical techniques.

References

A Comparative Analysis of 2-Ethylthiazol-4-amine and 2-Amino-4-methylthiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two closely related aminothiazole derivatives: 2-Ethylthiazol-4-amine and 2-amino-4-methylthiazole. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to the established broad-spectrum biological activities of the 2-aminothiazole scaffold, which is a core component of numerous clinically approved drugs. This comparison focuses on their chemical properties, synthesis, and biological activities, supported by available data and detailed experimental protocols.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these molecules is crucial for their application in drug design and development. The introduction of a methyl versus an ethyl group at the 4-position of the thiazole ring can influence properties such as lipophilicity, metabolic stability, and receptor binding affinity.

PropertyThis compound2-Amino-4-methylthiazole
Molecular Formula C₅H₈N₂SC₄H₆N₂S
Molecular Weight 128.20 g/mol 114.17 g/mol
Appearance Not explicitly found, likely a solid or oilWhite to pale yellow crystalline solid[1]
Melting Point Not explicitly found44-47 °C[2][3]
Boiling Point Not explicitly found231-232 °C[2][3]
Solubility Not explicitly foundSoluble in water, ethanol, and ether[1][4]

Synthesis of 2-Aminothiazole Derivatives

The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thiourea derivative.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from the well-established Hantzsch thiazole synthesis.

Materials:

  • Chloroacetone

  • Thiourea

  • Ethanol

  • Sodium hydroxide (for workup)

  • Diethyl ether (for extraction)

Procedure:

  • A solution of chloroacetone (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Thiourea (1 equivalent) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a solution of sodium hydroxide to precipitate the crude product.

  • The crude product is then extracted with diethyl ether.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 2-amino-4-methylthiazole.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Synthesis of this compound

A similar Hantzsch synthesis approach is used for this compound, substituting 1-chloro-2-butanone for chloroacetone.

Materials:

  • 1-Chloro-2-butanone

  • Thiourea

  • Ethanol

  • Sodium hydroxide (for workup)

  • Diethyl ether (for extraction)

Procedure: The procedure is analogous to the synthesis of 2-amino-4-methylthiazole, with 1-chloro-2-butanone used as the starting α-haloketone. The reaction conditions and purification methods are similar.

Biological Activity: A Comparative Overview

Anticancer Activity

The 2-aminothiazole scaffold is a key pharmacophore in several anticancer agents. The substituent at the 4-position of the thiazole ring plays a crucial role in modulating the cytotoxic activity.

A study on the SAR of 2-aminothiazole derivatives against human lung cancer (H1299) and human glioma (SHG-44) cell lines revealed that the incorporation of a methyl group at the C4- or C5-position of the thiazole core decreased the anticancer potency (IC₅₀ > 10 µmol/L). This suggests that a smaller alkyl group at this position may not be optimal for anticancer activity in these specific cell lines. While this study did not directly test the 4-ethyl analog, it provides an important data point for comparison. Aromatic substitution at the 4- or 5-position has been shown to improve antitumor activity more than methyl or ethyl carboxylate derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., H1299, SHG-44)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound and 2-amino-4-methylthiazole) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

2-Aminothiazole derivatives are known to possess a wide range of antimicrobial activities. The nature of the substituent at the 4-position can influence the spectrum and potency of this activity.

While direct comparative data for the two specific compounds is lacking, SAR studies on 2-aminothiazole derivatives have shown that the nature and size of the substituent at the 4-position can significantly impact antimicrobial efficacy.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable growth medium

  • Sterile Petri dishes

  • Sterile cork borer or pipette tips

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (solvent)

Procedure:

  • Prepare the agar medium and pour it into sterile Petri dishes.

  • Once the agar has solidified, inoculate the surface with a standardized suspension of the test microorganism.

  • Create wells in the agar using a sterile cork borer.

  • Add a specific volume of the test compound solution, positive control, and negative control to the respective wells.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • After incubation, measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

  • The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Signaling Pathways

2-Aminothiazole derivatives have been shown to exert their biological effects by modulating various signaling pathways implicated in cell growth, proliferation, and survival. Two of the most frequently implicated pathways are the PI3K/Akt and MAPK signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Aberrant activation of this pathway is a hallmark of many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway and potential inhibition by 2-aminothiazole derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and apoptosis.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, etc.) TranscriptionFactors->GeneExpression Inhibitor 2-Aminothiazole Derivative Inhibitor->Raf

Caption: MAPK signaling pathway and a potential point of inhibition by 2-aminothiazole derivatives.

Conclusion

This guide provides a framework for researchers to understand the key properties, synthesis, and potential biological activities of these two compounds. The detailed experimental protocols offer a starting point for conducting comparative in vitro evaluations. Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate the comparative pharmacological profiles of this compound and 2-amino-4-methylthiazole and to determine their potential as lead compounds in drug discovery programs.

References

A Comparative Analysis of the Biological Activity of 2-Ethylthiazol-4-amine and Other 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the biological activity of 2-Ethylthiazol-4-amine versus other substituted 2-aminothiazoles, drawing upon available experimental data and structure-activity relationship (SAR) studies. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related analogs to provide insights into its potential activity profile.

Overview of Biological Activities

2-Aminothiazole derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory activities.[1][2] The nature and position of substituents on the thiazole ring play a crucial role in determining the specific biological activity and potency of these compounds.

Comparative Anticancer Activity

The anticancer potential of 2-aminothiazoles is one of the most extensively studied areas. These compounds exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

For instance, 2-aminothiazole derivatives with bulky aromatic or heteroaromatic groups at the 4-position have shown significant cytotoxic effects against various cancer cell lines.[3]

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeSubstitution PatternCancer Cell Line(s)Reported Activity (IC50/GI50)Reference
Dasatinib Complex substitutions at 2-amino and 5-positionsVariousNanomolar to subnanomolar[4]
Compound 13 Ethyl 2-substituted-aminothiazole-4-carboxylateRPMI-8226 leukemiaGI50 = 0.08 µM[3]
Analogue 20 4,5-butylidene and benzylic amines at 2-amino positionH1299 (lung), SHG-44 (glioma)IC50 = 4.89 µM, 4.03 µM[3]
4-methyl/5-ethyl carboxylate derivatives Methyl at C4 or ethyl carboxylate at C5General observationDecreased potency[3]

Comparative Antimicrobial Activity

2-Aminothiazole derivatives have also been investigated for their efficacy against a range of bacterial and fungal pathogens.[5] The antimicrobial spectrum and potency are highly dependent on the substitution pattern.

While specific data for this compound is lacking, studies on other 4-substituted 2-aminothiazoles can provide some insights. For example, the presence of certain aromatic or heterocyclic moieties at the 4-position has been shown to be beneficial for antimicrobial activity.

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeSubstitution PatternTarget Microorganism(s)Reported Activity (MIC)Reference
N-oxazolyl- and N-thiazolylcarboxamides Various pyridinecarboxylic acidsMycobacterium tuberculosisMICH37Ra = 3.13 µg/mL (best compound)[5]
2-amino-5-alkylidene-thiazol-4-ones Various alkylidene substitutions at C5Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureusMIC up to a certain value on P. aeruginosa[6]

Kinase Inhibitory Activity

The ability of 2-aminothiazoles to inhibit various protein kinases is a key mechanism underlying their anticancer and anti-inflammatory effects. The 2-aminothiazole core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.[4]

Dasatinib, a potent anticancer drug, features a complex 2-aminothiazole derivative at its core and is a multi-targeted kinase inhibitor.[4] The substitutions on the 2-amino and 5-positions are critical for its high potency. The influence of a simple ethyl group at the 4-position on kinase inhibitory activity has not been specifically reported, but SAR studies on kinase inhibitors often reveal that specific hydrophobic and hydrogen-bonding interactions, which may not be optimally provided by a small alkyl group, are crucial for high affinity.

Table 3: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeTarget Kinase(s)Reported Activity (IC50)Reference
Dasatinib Src family kinases, Bcr-AblNanomolar to subnanomolar[4]
2-aminothiazole (unsubstituted) LckWeak potency[4]

Experimental Protocols

The following are generalized experimental protocols commonly used to evaluate the biological activities of 2-aminothiazole derivatives.

Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and, after attachment, treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Inoculum Preparation: A standardized inoculum of the target microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Kinase Inhibition Assay (In Vitro)
  • Assay Components: The assay is typically performed in a buffer containing the purified kinase, a specific substrate (e.g., a peptide), and ATP.

  • Compound Incubation: The kinase is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination and Detection: After a specific incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The biological effects of 2-aminothiazole derivatives are often mediated through their interaction with specific signaling pathways. For instance, their anticancer activity is frequently linked to the inhibition of pathways crucial for cell cycle progression and proliferation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of 2-Aminothiazole Derivatives anticancer Anticancer Assays (e.g., MTT) synthesis->anticancer Test Compounds antimicrobial Antimicrobial Assays (e.g., MIC) synthesis->antimicrobial kinase Kinase Inhibition Assays synthesis->kinase sar Structure-Activity Relationship (SAR) anticancer->sar antimicrobial->sar kinase->sar pathway Signaling Pathway Analysis sar->pathway

Caption: A generalized workflow for the development and evaluation of 2-aminothiazole derivatives.

kinase_inhibition_pathway cluster_pathway Kinase-Mediated Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation inhibitor 2-Aminothiazole Kinase Inhibitor inhibitor->raf Inhibition inhibitor->mek Inhibition

Caption: Simplified MAPK signaling pathway often targeted by 2-aminothiazole kinase inhibitors.

Conclusion

The 2-aminothiazole scaffold remains a highly attractive starting point for the development of new therapeutic agents. While direct experimental data on this compound is scarce, the available structure-activity relationship data for the broader class of 2-aminothiazoles suggests that simple, small alkyl substitutions at the 4-position may not be optimal for potent anticancer activity. However, its activity profile in other areas, such as antimicrobial applications, remains to be thoroughly investigated. Further experimental studies are warranted to fully elucidate the biological potential of this compound and to provide a more definitive comparison with other derivatives. This guide serves as a foundational resource for researchers interested in exploring the therapeutic possibilities of this versatile class of compounds.

References

Comparative Guide to Analytical Methods for the Quantification of 2-Ethylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of potential analytical methods for the quantification of 2-Ethylthiazol-4-amine, a crucial step in drug development and quality control. The information presented is based on established validation principles and methodologies applied to similar aminothiazole compounds. Researchers, scientists, and drug development professionals can use this guide to develop and validate a suitable analytical method for their specific needs.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][2]

Workflow for Analytical Method Validation

A typical workflow for the validation of an analytical method is depicted below. This process ensures that the chosen method is suitable for its intended purpose.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC) A->B C Optimize Method Parameters B->C D Specificity/ Selectivity C->D Validate Optimized Method E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J Implement Validated Method K Method Transfer J->K L Ongoing Method Performance Verification J->L

Caption: General workflow for analytical method validation.

Comparison of Potential Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for separating and quantifying components in a mixture. For aminothiazole compounds, reversed-phase HPLC is often employed.[3][4][5]

Table 1: Example HPLC-UV Method Parameters and Validation Data (Adapted for this compound)

ParameterHPLC-UV Method 1 (Aqueous/Organic Mobile Phase)HPLC-UV Method 2 (Buffered Mobile Phase)
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)C18 (e.g., 50 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and WaterAcetonitrile and 0.1% Orthophosphoric acid in water
Detection UV at an appropriate wavelength (e.g., 272 nm)[5]UV at an appropriate wavelength
Flow Rate 1.0 mL/min[5]1.0 mL/min[5]
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 2.0%
LOD Analyte dependent, typically in ng/mL rangeAnalyte dependent, typically in ng/mL range
LOQ Analyte dependent, typically in ng/mL rangeAnalyte dependent, typically in ng/mL range
Gas Chromatography (GC-FID)

GC is a suitable technique for volatile and thermally stable compounds. Given that this compound is a small molecule, GC could be a viable alternative to HPLC.

Table 2: Example GC-FID Method Parameters and Validation Data (Adapted for this compound)

ParameterGC-FID Method
Column Capillary column suitable for amines (e.g., VF-624, CP-Volamine)[6][7]
Carrier Gas Helium or Hydrogen[7]
Detector Flame Ionization Detector (FID)[6]
Injector Temperature Optimized to ensure volatilization without degradation
Oven Temperature Program Ramped to achieve separation
Linearity (R²) > 0.99
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%[6]
LOD Analyte dependent, potentially in µg/mL range
LOQ Analyte dependent, potentially in µg/mL range

Experimental Protocols

Below are detailed, generalized methodologies for the validation of an analytical method for this compound, based on common practices for similar molecules.

HPLC-UV Method Validation Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Prepare samples for analysis by dissolving them in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous phase (e.g., water or a buffer like phosphate or formate).[3][5]

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C).

    • Injection Volume: Typically 5 - 20 µL.

    • Detection: UV detector set to the wavelength of maximum absorbance for this compound.

  • Validation Parameters Evaluation:

    • Specificity: Inject a blank (diluent), a placebo (if applicable), and the this compound standard to demonstrate that there are no interfering peaks at the retention time of the analyte.

    • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.99.[8]

    • Accuracy: Analyze the QC samples against the calibration curve. The mean recovery should be within an acceptable range (e.g., 98-102%).[1]

    • Precision:

      • Repeatability (Intra-assay precision): Analyze at least six replicate preparations of the same sample or a QC sample. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the datasets should be within acceptable limits.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1][2]

    • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.

GC-FID Method Validation Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, isopropanol).

    • Prepare calibration standards and QC samples by serial dilution.

    • Dissolve the analytical sample in the chosen solvent.

  • Chromatographic Conditions:

    • Column: A capillary column with a stationary phase suitable for the analysis of amines.

    • Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

    • Injector and Detector Temperatures: Set to ensure efficient volatilization and detection without causing thermal degradation.

    • Oven Temperature Program: Start at a lower temperature and ramp up to a higher temperature to ensure good separation of the analyte from any impurities or matrix components.

  • Validation Parameters Evaluation:

    • The evaluation of specificity, linearity, accuracy, precision, LOD, and LOQ follows the same principles as described for the HPLC-UV method, with peak areas from the GC-FID chromatograms being used for quantification.[6] Robustness would involve varying parameters such as oven temperature ramp rate, carrier gas flow rate, and injector temperature.

References

A Comparative Guide to the Synthetic Routes of 2-Ethylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. 2-Ethylthiazol-4-amine, a key structural motif in medicinal chemistry, can be approached through various synthetic strategies. This guide provides a comparative analysis of two plausible synthetic routes, leveraging the foundational principles of the Hantzsch thiazole synthesis. While direct literature for the synthesis of this specific molecule is sparse, the following routes are proposed based on well-established analogous reactions.

Comparison of Synthetic Routes

ParameterRoute A: Thioacetamide and α-HaloacetonitrileRoute B: α-Haloketone and N-Ethylthiourea
Starting Materials Thioacetamide, Chloroacetonitrile or Bromoacetonitrile1-Halopropan-2-one, N-Ethylthiourea
Reaction Type Hantzsch Thiazole SynthesisHantzsch Thiazole Synthesis
Key Transformation CyclocondensationCyclocondensation
Reported Yields (Analogous Reactions) Moderate to GoodGood to Excellent[1][2]
Reaction Conditions Typically requires heating in a polar solvent like ethanol or methanol.[3]Often proceeds at room temperature or with gentle heating in solvents like ethanol.[2]
Reaction Time Can range from a few hours to overnight.Generally shorter, from minutes to a few hours.[2]
Potential Advantages Utilizes readily available and simple starting materials.Can be a one-pot synthesis, potentially simplifying the workflow.[4]
Potential Disadvantages α-Haloacetonitriles can be lachrymatory and toxic. The nitrile group requires specific conditions for cyclization.N-Ethylthiourea is a more specialized reagent compared to thioacetamide. The regioselectivity of the reaction can be influenced by reaction conditions.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes to this compound.

digraph "Synthetic_Route_A" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

thioacetamide [label="Thioacetamide"]; haloacetonitrile [label="α-Haloacetonitrile"]; intermediate [label="Thioimidate Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; product [label="this compound", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

thioacetamide -> intermediate [label="+"]; haloacetonitrile -> intermediate; intermediate -> product [label="Cyclization", style=dashed]; }

Caption: Proposed Synthetic Route A via Thioacetamide.

digraph "Synthetic_Route_B" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

haloketone [label="1-Halopropan-2-one"]; ethylthiourea [label="N-Ethylthiourea"]; intermediate [label="Thiouronium Salt Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; product [label="this compound", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

haloketone -> intermediate [label="+"]; ethylthiourea -> intermediate; intermediate -> product [label="Cyclization & Dehydration", style=dashed]; }

Caption: Proposed Synthetic Route B via N-Ethylthiourea.

Detailed Experimental Protocols (Based on Analogous Reactions)

Route A: From Thioacetamide and α-Haloacetonitrile (Analogous Protocol)

This route is based on the classical Hantzsch thiazole synthesis, a reliable method for forming the thiazole ring.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 eq) in a suitable polar solvent such as ethanol or methanol.

  • Addition of Reagents: To the stirred solution, add an equimolar amount of an α-haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution or can be obtained by removing the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent.

Route B: From α-Haloketone and N-Ethylthiourea (Analogous Protocol)

This approach also utilizes the Hantzsch synthesis, with the key difference being the use of a substituted thiourea to introduce the N-ethyl group directly. The condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent has been reported to exclusively yield 2-(N-substituted amino)thiazoles.[1]

  • Reaction Setup: In a round-bottom flask, dissolve N-ethylthiourea (1.0 eq) in ethanol.

  • Addition of Reagents: Add an equimolar amount of an α-haloketone (e.g., 1-chloropropan-2-one or 1-bromopropan-2-one) (1.0 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the solvent is typically removed in vacuo. The resulting residue can be dissolved in water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the free base of the product. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization.

Conclusion

Both proposed synthetic routes offer viable pathways to this compound, each with its own set of advantages and challenges. Route B, employing an α-haloketone and N-ethylthiourea, appears to be the more direct and potentially higher-yielding approach based on analogous reactions. However, the choice of the optimal route will ultimately depend on the availability and cost of starting materials, desired scale of the reaction, and the specific laboratory capabilities. Further experimental validation is necessary to determine the precise yields and optimal conditions for the synthesis of the target molecule.

References

Lack of Specific Data on 2-Ethylthiazol-4-amine Derivatives Prompts Broader Analysis of Thiazole Scaffolds in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations for in vitro screening data of 2-Ethylthiazol-4-amine derivatives against cancer cell lines have revealed a significant lack of specific research focused on this particular chemical scaffold. Despite a broad search of available scientific literature, no dedicated studies detailing the synthesis, cytotoxic activity, and mechanism of action of this compound derivatives were identified.

However, the broader class of 2-aminothiazole and 2,4-disubstituted thiazole derivatives has been extensively studied for its anticancer potential. This guide, therefore, pivots to a comparative analysis of structurally related thiazole derivatives to provide researchers, scientists, and drug development professionals with a valuable overview of the current landscape of thiazole-based anticancer research. The data presented herein is drawn from a variety of studies on 2-substituted-4-aryl/heteroaryl-thiazole derivatives, offering insights into their efficacy and mechanisms of action.

Comparative Cytotoxicity of Thiazole Derivatives

The in vitro cytotoxic activity of various thiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values of selected thiazole derivatives from different studies.

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: 2-(acyl/aroylamino)thiazole Derivatives
Compound 18L1210 (Leukemia)0.2 - 1
Alkylamido AnalogsL1210 (Leukemia)4 - 8
Series 2: 2,4-Disubstituted Thiazole Derivatives
Compound 13RPMI-8226 (Leukemia)0.08[1]
Compound 4cMCF-7 (Breast)2.57 ± 0.16[2]
Compound 4cHepG2 (Liver)7.26 ± 0.44[2]
Compound 4bMCF-7 (Breast)31.5 ± 1.91[2]
Compound 4bHepG2 (Liver)51.7 ± 3.13[2]
Compound 5MCF-7 (Breast)28.0 ± 1.69[2]
Compound 5HepG2 (Liver)26.8 ± 1.62[2]
Staurosporine (Control)MCF-7 (Breast)6.77 ± 0.41[2]
Staurosporine (Control)HepG2 (Liver)8.4 ± 0.51[2]
Series 3: Bis-Thiazole Derivatives
Compound 5cHela (Cervical)0.0006[3]
Compound 5fKF-28 (Ovarian)0.006[3]
Compound 5aMDA-MB-231 (Breast)1.51[3]
Compound 5eMCF-7 (Breast)0.6648[3]
Series 4: 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxins
Compound 46aA549 (Lung)1.3 ± 0.9
Compound 46bA549 (Lung)0.16 ± 0.06
Compound 46bHepG2 (Liver)0.13 ± 0.05

Experimental Protocols

A standardized experimental workflow is crucial for the reliable evaluation of anticancer compounds. Below is a detailed methodology for a typical in vitro cytotoxicity screening of thiazole derivatives.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, HepG2, A549, Hela) are obtained from a reputable cell bank. Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The thiazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to the desired concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced toxicity. Cells are treated with various concentrations of the compounds for 48-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL MTT solution. The plates are then incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, further assays such as Annexin V-FITC/Propidium Iodide (PI) staining for apoptosis and flow cytometry for cell cycle analysis are performed.

  • Cell Treatment: Cells are treated with the thiazole derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol. For cell cycle analysis, cells are fixed in cold 70% ethanol and stained with a solution containing PI and RNase.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive) and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Visualizing Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the molecular pathways targeted by these compounds.

experimental_workflow cluster_cell_culture Cell Culture cluster_cytotoxicity_assay Cytotoxicity Assay (MTT) cluster_mechanistic_studies Mechanistic Studies start Cancer Cell Lines (e.g., MCF-7, HepG2) culture Culture in appropriate media (37°C, 5% CO2) start->culture seed Seed cells in 96-well plates culture->seed treat Treat with Thiazole Derivatives (Serial Dilutions) seed->treat mtt Add MTT reagent treat->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze apoptosis Apoptosis Assay (Annexin V/PI Staining) analyze->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) analyze->cell_cycle flow Flow Cytometry Analysis apoptosis->flow cell_cycle->flow

Figure 1. General experimental workflow for in vitro screening of thiazole derivatives.

Many 2-aminothiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and VEGFR-2 signaling pathways are common targets.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates bcl2 Bcl-2 akt->bcl2 inhibits proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis bcl2->apoptosis inhibits thiazole Thiazole Derivatives thiazole->receptor inhibit thiazole->pi3k inhibit thiazole->akt inhibit thiazole->mtor inhibit thiazole->bcl2 inhibit

Figure 2. Potential signaling pathways targeted by anticancer thiazole derivatives.

Conclusion

While specific data on this compound derivatives remains elusive, the broader family of 2-aminothiazole and 2,4-disubstituted thiazole derivatives demonstrates significant potential as a scaffold for the development of novel anticancer agents. The compiled data indicates that modifications at the 2- and 4-positions of the thiazole ring can lead to potent and selective cytotoxicity against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through the inhibition of critical cell signaling pathways such as PI3K/Akt/mTOR and VEGFR-2. Further research into the structure-activity relationships of these compounds is warranted to optimize their efficacy and selectivity, paving the way for the development of new therapeutic agents for cancer treatment. Researchers are encouraged to explore the synthesis and evaluation of the specific this compound scaffold, as it may hold untapped potential in this therapeutic area.

References

Assessing the Purity of Synthesized 2-Ethylthiazol-4-amine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-Ethylthiazol-4-amine, a heterocyclic amine of interest in medicinal chemistry. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis, supported by experimental data and detailed protocols.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity determination depends on various factors, including the nature of the impurities, the required level of sensitivity, and the available instrumentation. The following table summarizes the key performance indicators for the most common methods used to assess the purity of this compound and similar compounds.

Analytical MethodPrincipleTypical Purity Range (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
RP-HPLC-UV Separation based on polarity, detection by UV absorbance.95.0 - 99.9~0.01 - 0.1 µg/mL~0.03 - 0.3 µg/mLHigh resolution for non-volatile impurities, widely available.Requires chromophoric impurities for detection, potential for co-elution.
GC-MS Separation based on volatility and polarity, identification by mass-to-charge ratio.95.0 - 99.9~0.1 - 1 ng/mL~0.3 - 3 ng/mLHigh sensitivity and specificity for volatile impurities, structural information from mass spectra.Requires derivatization for non-volatile impurities, potential for thermal degradation.
Quantitative ¹H NMR (qNMR) Signal intensity is directly proportional to the number of protons.90.0 - 99.5Dependent on impurity structureDependent on impurity structureAbsolute quantification without a reference standard of the analyte, non-destructive.[1][2][3]Lower sensitivity than chromatographic methods, requires well-resolved signals.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and S.Provides elemental compositionNot applicableNot applicableConfirms elemental composition of the bulk sample.Insensitive to impurities with the same elemental composition.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to be adaptable for the specific analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities in the synthesized this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless injection of 1 µL.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • Quantification: Purity can be estimated by the area percentage of the main peak. For more accurate quantification, an internal standard should be used.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity without the need for a specific reference standard of this compound.[1][2][3]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: A deuterated solvent with a known internal standard of certified purity (e.g., DMSO-d₆ with maleic acid).

  • Sample Preparation: Accurately weigh the synthesized this compound and the internal standard into an NMR tube and dissolve in the deuterated solvent.

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

    • A 90° pulse angle.

    • At least 16 scans for good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculation: The purity is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Elemental Analysis

This technique confirms the elemental composition of the synthesized compound.

  • Instrumentation: CHNS/O elemental analyzer.

  • Sample Preparation: A few milligrams of the dried and homogenous sample are accurately weighed into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.

  • Expected Values for C₅H₈N₂S:

    • Carbon (C): 46.85%

    • Hydrogen (H): 6.29%

    • Nitrogen (N): 21.85%

    • Sulfur (S): 25.01%

  • Interpretation: The experimentally determined percentages should be within ±0.4% of the theoretical values for a pure sample.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_qualitative Qualitative & Structural Confirmation cluster_quantitative Quantitative Purity Assessment cluster_final Final Purity Confirmation Synthesis Synthesized This compound TLC Thin Layer Chromatography (TLC) Synthesis->TLC Initial Check Melting_Point Melting Point Determination TLC->Melting_Point NMR_Qualitative ¹H and ¹³C NMR Spectroscopy Melting_Point->NMR_Qualitative Structural Elucidation MS_Qualitative Mass Spectrometry (e.g., GC-MS or LC-MS) NMR_Qualitative->MS_Qualitative IR_Spectroscopy Infrared (IR) Spectroscopy MS_Qualitative->IR_Spectroscopy HPLC RP-HPLC-UV (>95% Purity?) IR_Spectroscopy->HPLC Primary Quantitative Method GC_MS GC-MS (Volatile Impurities?) HPLC->GC_MS Orthogonal Methods qNMR Quantitative ¹H NMR (Absolute Purity) HPLC->qNMR Orthogonal Methods Elemental_Analysis Elemental Analysis (C, H, N, S) HPLC->Elemental_Analysis Orthogonal Methods Final_Purity Purity Confirmed HPLC->Final_Purity GC_MS->Final_Purity qNMR->Final_Purity Elemental_Analysis->Final_Purity

Caption: Workflow for the purity assessment of this compound.

By employing a combination of these orthogonal analytical techniques, researchers can confidently determine the purity of synthesized this compound, ensuring the reliability of subsequent biological or chemical studies.

References

Docking Studies of 2-Aminothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Comparison of Binding Affinities

The following tables summarize the binding affinities of various 2-aminothiazole derivatives with their respective protein targets. These values, primarily represented as binding energy (in kcal/mol) or inhibition constants (Kᵢ and IC₅₀ in µM), indicate the strength of the interaction between the ligand and the protein. A lower binding energy or inhibition constant generally signifies a more potent interaction.

As Inhibitors of Metabolic Enzymes

Several 2-aminothiazole derivatives have been investigated for their inhibitory potential against key metabolic enzymes such as carbonic anhydrases (hCA I and II) and cholinesterases (AChE and BChE).

CompoundTarget ProteinBinding Energy (kcal/mol)Kᵢ (µM)
2-amino-4-(4-chlorophenyl)thiazolehCA I-0.008 ± 0.001
2-amino-4-(4-bromophenyl)thiazolehCA II-0.124 ± 0.017
2-amino-4-(4-bromophenyl)thiazoleAChE-0.129 ± 0.030
2-amino-4-(4-bromophenyl)thiazoleBChE-0.083 ± 0.041
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazolehCA I-6.75-
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazolehCA II-7.61-
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazoleAChE-7.86-
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazoleBChE-7.96-

Data sourced from a study on 2-aminothiazole derivatives as inhibitors of metabolic enzymes.[1]

As Antimicrobial Agents

The antimicrobial potential of 2-aminothiazole derivatives has been explored through docking studies against essential enzymes in bacteria and fungi.

Compound DerivativeTarget Protein (PDB ID)Binding Affinity (kcal/mol)
2-aminothiazole derivative 3aOxidoreductase (3NM8)-
2-aminothiazole derivative 3dOxidoreductase (3NM8)-
2-aminothiazole derivativeUDP-N-acetylmuramate/l-alanine ligase-7.6
2-aminothiazole derivativeBacillus cereus protein-8.7
2-aminothiazole derivativeCandida albicans protein-8.2

Binding affinity for oxidoreductase was noted as the strongest among the tested compounds.[2] Data for other targets were also reported as showing high affinity.

As Anticancer Agents

Docking studies have also been employed to identify 2-aminothiazole derivatives with the potential to inhibit proteins implicated in cancer progression.

Compound DerivativeTarget ProteinDocking Score (kcal/mol)
Designed 2-aminothiazole derivativeHec1/Nek2-

The study designed new lead molecules based on QSAR models and confirmed their potential through molecular docking, though specific docking scores for all compounds were not detailed in the abstract.[3]

II. Experimental Protocols

The methodologies outlined below are representative of the in silico docking procedures used in the cited studies.

Molecular Docking of Metabolic Enzyme Inhibitors

The inhibitory activities of 2-aminothiazole derivatives against human carbonic anhydrase I and II (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) were investigated. Molecular docking studies were performed to understand the binding modes of the most active compounds. The crystal structures of the target proteins were retrieved from the Protein Data Bank. The ligands were prepared for docking by optimizing their structures and assigning charges. The docking simulations were carried out using molecular docking software, and the results were analyzed to determine the binding energies and interactions between the ligands and the active sites of the enzymes.[1]

Antimicrobial Agent Docking Protocol

For the evaluation of antimicrobial activity, novel 2-aminothiazole derivatives were synthesized and docked against oxidoreductase proteins (PDB IDs: 2CDU and 3NM8). The 3D structures of the compounds were generated and optimized. The target protein structures were prepared by removing water molecules and adding hydrogen atoms. Docking was performed using AutoDock Vina, and the binding affinities were calculated. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the protein active sites were visualized and analyzed.[2][4]

III. Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a general workflow for molecular docking studies and a simplified representation of a signaling pathway that can be inhibited by targeting a key protein, a common strategy in drug discovery.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output ligand_prep Ligand Preparation (Energy Minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (Add Hydrogens, Remove Water) protein_prep->docking binding_energy Calculate Binding Energy docking->binding_energy interaction Analyze Interactions (Hydrogen Bonds, etc.) binding_energy->interaction results Lead Compound Identification interaction->results

Caption: A generalized workflow for in silico molecular docking studies.

signaling_pathway_inhibition ext_signal External Signal receptor Receptor ext_signal->receptor protein_kinase Target Protein (e.g., Kinase) receptor->protein_kinase downstream Downstream Signaling protein_kinase->downstream cellular_response Cellular Response (e.g., Proliferation) downstream->cellular_response inhibitor 2-Aminothiazole Derivative inhibitor->protein_kinase

Caption: Inhibition of a signaling pathway by a 2-aminothiazole derivative.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of the Catalytic Activity of Thiazole Compounds for Researchers, Scientists, and Drug Development Professionals.

Thiazole and its derivatives represent a cornerstone in the field of catalysis, demonstrating remarkable versatility across a spectrum of organic transformations. Their unique electronic and structural properties have positioned them as privileged scaffolds in the design of both organocatalysts and ligands for transition metal catalysis. This guide provides a comparative analysis of the catalytic activity of various thiazole-containing compounds, supported by experimental data from recent literature. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven overview to inform catalyst selection and development.

The benzoin condensation, a classic carbon-carbon bond-forming reaction, has been a key testing ground for N-heterocyclic carbene (NHC) organocatalysts. Among these, thiazolium and triazolium salts are prominent precursors. While structurally similar, their catalytic efficiencies can differ significantly.

A kinetic and structure-activity study provides a quantitative comparison between a widely studied thiazolium ion precatalyst and a series of triazolium ion precatalysts in the benzoin condensation of benzaldehyde. The data reveals that triazolium-based catalysts generally exhibit enhanced rates compared to their thiazolium counterparts, a phenomenon attributed to their lower pKa values by 1-3 units.[1]

Table 1: Comparison of Catalytic Activity in the Benzoin Condensation

Catalyst PrecursorCatalyst Typeνmax (M s-1) x 10-6ObservationsReference
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromideThiazoliumNot reported to reach saturationReaction is close to first order in benzaldehyde.[2]
2a (N-phenyl triazolium)Triazolium0.44Exhibits saturation kinetics.[1]
2c (N-(4-chlorophenyl) triazolium)Triazolium2.1Electron-withdrawing groups on the N-aryl substituent increase the rate.[1]
2f (N-pentafluorophenyl triazolium)Triazolium33.1Demonstrates the highest catalytic activity in the series.[1]

Chiral bicyclic 1,2,4-triazolium salts have been shown to be superior to closely related thiazolium salts in asymmetric benzoin condensation, providing significantly higher enantiomeric excesses (up to 80%).[3][4] This highlights the profound impact of the heterocyclic core on both reaction rate and stereoselectivity.

Experimental Protocol: Kinetic Analysis of Benzoin Condensation[1]

The initial rates of the benzoin condensation were measured using in-situ IR spectroscopy. A typical experiment involves the following steps:

  • Preparation of Stock Solutions : Stock solutions of the thiazolium or triazolium pre-catalyst, benzaldehyde, and a buffer (e.g., triethylamine/triethylammonium chloride in methanol) are prepared.

  • Reaction Initiation : The reaction is initiated by mixing the pre-catalyst, buffer, and benzaldehyde solutions in a thermostated vessel.

  • Data Acquisition : The reaction progress is monitored by tracking the decrease in the benzaldehyde carbonyl stretch or the increase in the benzoin carbonyl stretch using an IR spectrometer with a probe immersed in the reaction mixture.

  • Data Analysis : The initial rate (ν) is determined from the initial linear portion of the concentration vs. time plot. By varying the initial concentration of benzaldehyde, a plot of ν versus [PhCHO]0 is generated to determine the kinetic profile and νmax.

Benzoin_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_catalyst Catalyst Stock mixing Mix Reactants stock_catalyst->mixing stock_aldehyde Aldehyde Stock stock_aldehyde->mixing stock_buffer Buffer Stock stock_buffer->mixing ir_monitoring In-situ IR Monitoring mixing->ir_monitoring rate_determination Determine Initial Rate ir_monitoring->rate_determination kinetic_profile Generate Kinetic Profile rate_determination->kinetic_profile Asymmetric_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Prepare Ir-Thiazole Catalyst mixing Combine Catalyst and Substrate catalyst_prep->mixing substrate_sol Prepare Substrate Solution substrate_sol->mixing hydrogenation Pressurize with H2 mixing->hydrogenation stirring Stir at Defined Temp. hydrogenation->stirring workup Work-up and Purification stirring->workup analysis Determine Yield and ee workup->analysis Catalytic_Cycle Catalyst Active Catalyst Intermediate Catalyst-Substrate Intermediate Catalyst->Intermediate + Substrate A SubstrateA Substrate A SubstrateA->Intermediate SubstrateB Substrate B Product Chiral Product SubstrateB->Product Intermediate->Product + Substrate B Product->Catalyst - Catalyst

References

Spectroscopic Cross-Validation of 2-Ethylthiazol-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-Ethylthiazol-4-amine and its structurally related analogs. Due to the limited availability of direct experimental spectra for this compound, this document focuses on a cross-validation approach. By examining the spectroscopic characteristics of similar compounds, we can predict and understand the expected spectral features of the target molecule. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound and related compounds.

Introduction to Spectroscopic Cross-Validation

Cross-validation of spectroscopic data is a critical process in chemical analysis and drug development. It involves comparing the spectral data of a target compound with that of known, structurally similar molecules. This comparison helps to:

  • Confirm the identity and purity of the synthesized compound.

  • Identify characteristic peaks and fragmentation patterns.

  • Elucidate the structural features of the molecule.

  • Develop robust analytical methods for quality control.

In this guide, we will compare the spectroscopic data of several aminothiazole derivatives to infer the spectral properties of this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected analogs. The data for the target compound are predicted based on the trends observed in the related molecules.

Table 1: Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound (Predicted) ~3400-3300 (two bands), ~1620, ~1540, ~1350-1250N-H stretch (primary amine), N-H bend, C=N stretch, C-N stretch
2-Aminothiazole3410, 3300, 1615N-H stretch, N-H bend
2-Amino-4-methylthiazole[1][2][3]3420, 3310, 1625N-H stretch, N-H bend
Ethyl 2-amino-4-thiazoleacetate[4][5][6][7]3415, 3305, 1735, 1620N-H stretch, C=O stretch (ester), N-H bend

Note: The presence of two N-H stretching bands is characteristic of a primary amine.[8]

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ ppm)
CompoundH at C5-thiazole-NH₂-CH₂- (Ethyl)-CH₃ (Ethyl)Other ProtonsSolvent
This compound (Predicted) ~6.2-6.5 (s)~5.0-6.0 (br s)~2.7 (q)~1.3 (t)-CDCl₃
2-Aminothiazole[9]6.53 (d), 6.93 (d)6.86 (br s)---DMSO-d₆
2-Amino-4-methylthiazole[1]6.1 (s)5.7 (br s)--2.2 (s, -CH₃)CDCl₃
Ethyl 2-amino-4-thiazoleacetate[5]6.3 (s)5.9 (br s)--4.1 (q, -OCH₂-), 1.2 (t, -OCH₂CH₃), 3.5 (s, -CH₂COO)CDCl₃
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ ppm)
CompoundC2-thiazole (C-NH₂)C4-thiazoleC5-thiazoleEthyl Group CarbonsOther CarbonsSolvent
This compound (Predicted) ~168~148~105~25 (-CH₂-), ~14 (-CH₃)-CDCl₃
2-Aminothiazole168.5138.1107.2--DMSO-d₆
2-Amino-4-methylthiazole[1]167.9148.5105.8-17.1 (-CH₃)CDCl₃
Ethyl 2-amino-4-thiazoleacetate[4]168.2146.5108.1-170.1 (C=O), 60.5 (-OCH₂-), 14.2 (-OCH₂CH₃), 34.5 (-CH₂COO)CDCl₃
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound (Predicted) 128113 (M-CH₃), 100 (M-C₂H₄), 85
2-Aminothiazole[10][11]10073, 58, 45
2-Amino-4-methylthiazole11499, 86, 71
2-Ethyl-4-methylthiazole[12][13]127112, 99, 84

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy
  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film is cast on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or salt plate is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 300 MHz or 500 MHz NMR Spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

    • ¹³C NMR: Spectra are typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR.

Mass Spectrometry (MS)
  • Instrument: Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Sample Introduction: The sample can be introduced directly via a solid probe, or, if coupled with a chromatography system, as the eluent from a Gas Chromatography (GC) or Liquid Chromatography (LC) column.

  • Data Acquisition: The mass spectrometer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data for this compound.

cross_validation_workflow cluster_data_acquisition Data Acquisition cluster_analysis Comparative Analysis cluster_validation Validation & Confirmation Target This compound (Predicted Data) IR_Compare IR Comparison (N-H, C=N stretches) Target->IR_Compare NMR_Compare NMR Comparison (Chemical Shifts, Coupling Patterns) Target->NMR_Compare MS_Compare MS Comparison (Molecular Ion, Fragmentation) Target->MS_Compare Analog1 2-Aminothiazole (Experimental Data) Analog1->IR_Compare Analog2 2-Amino-4-methylthiazole (Experimental Data) Analog2->NMR_Compare Analog3 Ethyl 2-amino-4- thiazoleacetate (Experimental Data) Analog3->MS_Compare Validation Structural Confirmation of This compound IR_Compare->Validation NMR_Compare->Validation MS_Compare->Validation

Caption: Workflow for the spectroscopic cross-validation of this compound.

Conclusion

This comparative guide provides a framework for the spectroscopic analysis of this compound. By leveraging the experimental data of structurally similar aminothiazole derivatives, researchers can confidently predict and interpret the spectroscopic features of the target compound. The provided tables, protocols, and workflow diagram serve as valuable resources for the characterization and quality assessment of this and related molecules in a research and development setting. It is important to note that while predictions based on analogs are highly informative, the ultimate structural confirmation requires obtaining direct experimental data for this compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Ethylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of 2-Ethylthiazol-4-amine, ensuring compliance with safety protocols and minimizing environmental impact.

Disclaimer: This guide is based on general principles for the disposal of amine-containing compounds and information available for structurally similar chemicals. A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your location.

Hazard Profile and Safety Precautions

Hazard Classification for 4-ethyl-thiazol-2-ylamine hydrochloride [1]

Hazard StatementGHS Classification
H303: May be harmful if swallowedAcute toxicity, Oral (Category 5)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritation

Step-by-Step Disposal Protocol

The disposal of this compound, like other amine-containing waste, requires careful segregation and handling to prevent hazardous reactions and environmental contamination.[2] Do not dispose of amines down the drain or in regular trash.

1. Waste Collection and Segregation:

  • Designate a specific, compatible waste container for this compound waste.

  • Do not mix amine waste with other chemical waste streams, particularly acids and oxidizing agents, to prevent violent reactions.[2]

  • Ensure the container is made of a material compatible with amines.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., irritant, harmful).

  • Record the accumulation start date and the constituents of the waste.

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.

  • Keep the storage area away from direct sunlight, heat sources, and incompatible substances.[2]

4. Professional Disposal:

  • Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste disposal contractor.[2]

  • Provide the disposal company with all available information regarding the waste's composition and potential hazards.

  • Incineration is a common and effective method for the ultimate destruction of amine waste.[3]

5. Spill Management:

  • In the event of a spill, evacuate the area and remove all ignition sources.

  • For small spills, dampen the solid material with 60-70% ethanol and carefully transfer it to a designated hazardous waste container.[4]

  • Use absorbent paper dampened with ethanol to clean the affected area, and place the contaminated materials in a sealed bag for disposal.[4]

  • Wash the spill surface with a soap and water solution.[4]

  • For large spills, contact your institution's EHS department immediately.

Disposal Workflow Diagram

DisposalWorkflow cluster_collection Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Generate This compound Waste B Segregate Amine Waste (Do not mix with acids or oxidizers) A->B C Use Compatible & Clearly Labeled Container B->C D Seal Container Tightly C->D E Store in Cool, Dry, Well-Ventilated Area D->E F Use Secondary Containment E->F G Contact Licensed Hazardous Waste Contractor F->G H Provide Waste Information G->H I Proper Disposal (e.g., Incineration) H->I

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 2-Ethylthiazol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Handling Information

Hazard CategoryRecommendation
Eye/Face Protection Wear tightly sealed safety goggles or a face shield.[1][2]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For extensive handling, consider a chemical-resistant suit.[2]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Ingestion Do not eat, drink, or smoke in handling areas.[3][4]
Spill Small spills may be absorbed with an inert material and collected for disposal. Large spills should be handled by trained personnel with appropriate PPE.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4][5]
Disposal Dispose of waste in accordance with local, state, and federal regulations.[3][4] Consult with your institution's environmental health and safety department for specific guidance.

Disclaimer

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, 2-Ethylthiazol-4-amine is anticipated to be a hazardous substance that requires careful handling to minimize exposure. The primary routes of exposure are inhalation, skin contact, and eye contact.

Potential Health Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[3]

  • Eye Irritation: May cause serious eye irritation.[3]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[3]

  • Harmful if Swallowed: Ingestion may be harmful.

Recommended Personal Protective Equipment (PPE):

To mitigate these risks, the following PPE is essential:

PPE CategorySpecific Recommendations
Eye and Face Protection Chemical safety goggles are the minimum requirement. A face shield should be worn when there is a risk of splashing.[1][2]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for integrity before each use.
Body Protection A standard laboratory coat is required. For procedures with a higher risk of exposure, a chemical-resistant apron or suit should be considered.[2]
Respiratory Protection All handling should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is critical for maintaining a safe laboratory environment.

Experimental Workflow

The following diagram outlines the general workflow for handling this compound in a research setting.

Figure 1. Experimental Workflow for Handling this compound prep Preparation - Review SDS - Don appropriate PPE - Prepare workspace in fume hood handling Handling - Weigh and transfer chemical - Perform experiment prep->handling decon Decontamination - Clean workspace and equipment - Remove PPE handling->decon disposal Waste Disposal - Segregate waste - Label waste containers - Store for pickup decon->disposal

Caption: Figure 1. A generalized workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for the specific batch of this compound being used.

    • Ensure that all necessary PPE is available and in good condition.

    • Prepare the designated work area, preferably within a certified chemical fume hood, by covering the surface with absorbent, disposable bench paper.

    • Have spill control materials readily accessible.

  • Handling:

    • When weighing the solid compound, do so in a manner that minimizes the generation of dust.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of this compound closed when not in use.

  • Decontamination:

    • Upon completion of the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate cleaning agent as recommended by your institution's safety protocols.

    • Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, bench paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste. The defaced, empty container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.